molecular formula C7H7N3O3 B1587873 N-Hydroxy-3-nitro-benzamidine CAS No. 5023-94-9

N-Hydroxy-3-nitro-benzamidine

Cat. No.: B1587873
CAS No.: 5023-94-9
M. Wt: 181.15 g/mol
InChI Key: ZAIHFKLUPWFUGH-UHFFFAOYSA-N
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Description

N-Hydroxy-3-nitro-benzamidine is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-3-nitrobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIHFKLUPWFUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198246
Record name m-Nitrobenzamide oxime
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Molecular Weight

181.15 g/mol
Source PubChem
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CAS No.

5023-94-9
Record name 3-Nitrobenzamidoxime
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Record name m-Nitrobenzamide oxime
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Record name m-Nitrobenzamide oxime
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Record name m-nitrobenzamide oxime
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Foundational & Exploratory

Technical Monograph: N-Hydroxy-3-nitro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Critical Intermediate for 1,2,4-Oxadiazole Scaffolds in Medicinal Chemistry[1]

Executive Summary

N-Hydroxy-3-nitro-benzamidine (CAS 5023-94-9), frequently referred to as 3-nitrobenzamidoxime , represents a pivotal building block in modern heterocyclic synthesis.[1] Its primary utility lies in its role as a stable, reactive precursor for 1,2,4-oxadiazoles —a privileged scaffold in drug discovery known for its bioisosteric equivalence to esters and amides. This guide provides a rigorous examination of its physicochemical properties, a validated synthesis protocol from 3-nitrobenzonitrile, and its downstream application in generating bioactive heterocyclic libraries.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is characterized by the presence of a hydroxyamidine group meta-substituted to a nitro group on the benzene ring.[1] This substitution pattern dictates its solubility profile and reactivity, particularly its nucleophilicity at the oxime oxygen.

PropertyData
IUPAC Name N'-Hydroxy-3-nitrobenzenecarboximidamide
Common Synonyms 3-Nitrobenzamidoxime; m-Nitrobenzamidoxime
CAS Number 5023-94-9
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol
Appearance Yellow crystalline powder
Melting Point 180–182 °C (Recrystallized from Ethanol/Water)
pKa ~13.27 (Predicted, Amidine N-H)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
SMILES c1cc(cc(c1)[O-])C(=NO)N

Synthesis Protocol: From Nitrile to Amidoxime

Mechanistic Rationale

The synthesis relies on the nucleophilic addition of hydroxylamine to the nitrile carbon of 3-nitrobenzonitrile .[1] The presence of the electron-withdrawing nitro group at the meta position activates the nitrile carbon, facilitating the attack of the nucleophilic nitrogen of hydroxylamine.

Experimental Procedure

Scale: 10 mmol Yield: 85–92%[1]

Reagents:

  • 3-Nitrobenzonitrile (1.48 g, 10 mmol)[1]

  • Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (1.39 g, 20 mmol)

  • Sodium Carbonate (Na₂CO₃) (1.06 g, 10 mmol) or Triethylamine (Et₃N)

  • Solvent: Ethanol/Water (2:1 v/v, 30 mL)

Step-by-Step Protocol:

  • Preparation of Free Hydroxylamine: In a round-bottom flask, dissolve Hydroxylamine hydrochloride in the minimum amount of water (approx. 5 mL). Add the base (Na₂CO₃) slowly to neutralize the HCl salt, generating free hydroxylamine in situ. Evolution of CO₂ gas will be observed.

  • Addition of Substrate: Dissolve 3-nitrobenzonitrile in Ethanol (20 mL) and add this solution to the reaction flask.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) with magnetic stirring. Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (nitrile) typically disappears within 3–6 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove the bulk of the ethanol under reduced pressure (rotary evaporator).

    • Add cold water (50 mL) to the residue. The product, This compound , will precipitate as a yellow solid.[1]

  • Purification: Filter the solid and wash with cold water (2 x 10 mL) to remove inorganic salts. Recrystallize from Ethanol/Water or Toluene if high purity (>98%) is required for analytical standards.

  • Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for the characteristic broad singlet of the N-OH proton (~10.0 ppm) and the NH₂ protons (~6.0 ppm).

Reaction Mechanism Visualization

SynthesisMechanism Figure 1: Mechanistic pathway for the conversion of nitrile to amidoxime. Nitrile 3-Nitrobenzonitrile (Electrophile) Transition Tetrahedral Intermediate Nitrile->Transition Nucleophilic Attack (k1) NH2OH Hydroxylamine (Nucleophile) NH2OH->Transition Product This compound (Amidoxime) Transition->Product Proton Transfer & Tautomerization

Downstream Application: Synthesis of 1,2,4-Oxadiazoles

The primary value of this compound in drug development is its conversion into 3,5-disubstituted-1,2,4-oxadiazoles .[1] This heterocycle is a bioisostere for esters and amides, offering improved metabolic stability and lipophilicity.

The Tiemann Reaction Workflow

The transformation involves two distinct steps:

  • O-Acylation: Reaction of the amidoxime oxygen with an acyl chloride (or carboxylic acid + coupling agent).

  • Cyclodehydration: Heating the O-acyl intermediate to drive the loss of water and close the ring.

Standard Protocol (One-Pot):

  • Dissolve this compound (1 eq) in dry Pyridine or Toluene.[1]

  • Add Acyl Chloride (1.1 eq) dropwise at 0 °C.

  • Stir at RT for 1 hour (formation of O-acyl intermediate).

  • Heat to reflux (110 °C) for 4–12 hours to effect cyclization.

  • Isolate the 3-(3-nitrophenyl)-5-substituted-1,2,4-oxadiazole.[1]

Synthetic Workflow Visualization

OxadiazoleWorkflow Figure 2: Synthetic workflow for generating the 1,2,4-oxadiazole pharmacophore. Amidoxime This compound (Starting Material) Intermediate O-Acyl Amidoxime (Intermediate) Amidoxime->Intermediate O-Acylation (Pyridine, 0°C) AcylChlor Acyl Chloride (R-COCl) AcylChlor->Intermediate O-Acylation (Pyridine, 0°C) Oxadiazole 3-(3-Nitrophenyl)-1,2,4-Oxadiazole (Final Scaffold) Intermediate->Oxadiazole Cyclodehydration (-H2O, Reflux)

Biological Relevance & Applications

The 3-nitro-1,2,4-oxadiazole moiety derived from this amidine is frequently screened in:

  • Anti-inflammatory Agents: Inhibitors of COX-2 and 5-LOX often utilize the oxadiazole ring to mimic the arachidonic acid transition state.[1]

  • Antimicrobial Compounds: The nitro group enhances the electrophilicity of the ring, potentially aiding in covalent inhibition mechanisms against bacterial enzymes.

  • Peptidomimetics: The rigid oxadiazole ring restricts conformational freedom, locking the "amide-bond equivalent" into a trans-like geometry, which is crucial for receptor binding affinity.[1]

Safety and Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, as amidoximes can slowly decompose or hydrolyze upon prolonged exposure to moisture and heat.

  • PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory during synthesis, especially when handling 3-nitrobenzonitrile (toxic).

References

  • ChemicalBook. (2023).[3] 3-Nitrobenzamidoxime Properties and CAS Data. Retrieved from

  • BenchChem. (2025).[2][4] A Technical Guide to the Synthesis of Nitro-Substituted 1,2,4-Oxadiazoles. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: N-Hydroxy-4-nitrobenzimidamide (Isomer Comparison). Retrieved from

  • Hendawy, O. M. (2022).[5][6][7] A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7).[5] Retrieved from

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from

Sources

The Nitrobenzhydrazide Scaffold (C₇H₇N₃O₃): Synthetic Utility and Pharmacological Profiling in Drug Discovery

[1]

Executive Summary

The molecular formula C₇H₇N₃O₃ primarily designates the Nitrobenzhydrazide class of compounds, specifically the para- (4-nitro) and meta- (3-nitro) isomers.[1] In modern drug discovery, these molecules are not merely intermediates; they serve as privileged scaffolds for the synthesis of acylhydrazones —a chemical class exhibiting potent antimicrobial, antitubercular, and anti-inflammatory properties.[1]

This technical guide dissects the C₇H₇N₃O₃ moiety, focusing on the 4-Nitrobenzhydrazide (CAS 636-97-5) isomer due to its superior utility in generating bioactive Schiff bases.[1] We provide validated synthetic protocols, physicochemical profiling, and structural insights required for high-throughput medicinal chemistry campaigns.[1]

Structural Analysis & Isomerism

The C₇H₇N₃O₃ formula represents a benzene ring substituted with a nitro group (


11
Physicochemical Profile: Isomer Comparison

The following data aggregates validated physicochemical properties for the two primary isomers relevant to pharmaceutical research.

Property4-Nitrobenzhydrazide (p-isomer)3-Nitrobenzhydrazide (m-isomer)
CAS Number 636-97-5618-94-0
Structure Para-substitution (1,[1]4)Meta-substitution (1,3)
Melting Point 210–214 °C (Decomposes)152–154 °C
Solubility DMSO, DMF, Hot MethanolEthanol, DMSO
pKa (Hydrazide) ~11.17~11.45
Primary Application Antimicrobial Schiff bases, LC-MS Internal StdLaccase Inhibitors, COX-2 Inhibitors

Scientific Insight: The significantly higher melting point of the para-isomer is attributed to enhanced intermolecular hydrogen bonding and packing symmetry compared to the meta-isomer.[1] This makes the para-isomer more thermally stable but potentially less soluble in non-polar solvents, a critical factor during the purification of downstream derivatives.[1]

Synthetic Protocol: 4-Nitrobenzhydrazide Production

Objective: Synthesis of 4-nitrobenzhydrazide via nucleophilic acyl substitution (hydrazinolysis) of methyl 4-nitrobenzoate.[1]

Reaction Mechanism

The reaction proceeds through a tetrahedral intermediate where the hydrazine nucleophile attacks the carbonyl carbon of the ester, displacing the methoxy group.[1]

Experimental Workflow

Note: This protocol is designed for gram-scale synthesis in a research laboratory.

Reagents:

  • Methyl 4-nitrobenzoate (1.0 eq)[1]

  • Hydrazine hydrate (80% or 99%, 2.5 eq) – Excess drives equilibrium[1]

  • Ethanol or Methanol (Solvent)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of methyl 4-nitrobenzoate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 25 mmol of hydrazine hydrate dropwise at room temperature.

    • Critical Control: Hydrazine is toxic and potentially explosive.[1] Perform in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 3–4 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:7).[1] The starting ester (

      
      ) should disappear, and the hydrazide (
      
      
      ) should appear.[1]
  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The product will crystallize as yellow needles.[1]

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

  • Purification: Recrystallize from hot ethanol if the melting point range exceeds 2 °C.

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of the ester to the hydrazide and its subsequent application in Schiff base formation.

SynthesisWorkflowcluster_0Reaction ConditionsStartMethyl 4-Nitrobenzoate(Precursor)InterTetrahedralIntermediateStart->InterNucleophilic Attack(Reflux, EtOH)ReagentHydrazine Hydrate(Nucleophile)Reagent->InterProduct4-Nitrobenzhydrazide(C7H7N3O3)Inter->ProductElimination of MeOHSchiffAcylhydrazone(Bioactive Schiff Base)Product->Schiff+ Aldehyde(Acid Cat.)

Caption: Figure 1. Synthetic pathway for C₇H₇N₃O₃ generation and downstream derivatization.

Pharmacological Utility: The Schiff Base Strategy

The primary value of C₇H₇N₃O₃ in drug development lies in its conversion to N-acylhydrazones .[1] The hydrazide nitrogen (


1
Mechanism of Action (Bioactivity)

Derivatives of 4-nitrobenzhydrazide have demonstrated activity in two key areas:[1]

  • Enzyme Inhibition (COX-2 / 5-LOX): The hydrazone linker mimics the arachidonic acid transition state, allowing these molecules to dock into the hydrophobic channel of Cyclooxygenase-2, exerting anti-inflammatory effects.[1]

  • Antimicrobial Action: The nitro group (

    
    ) is reducible by bacterial nitroreductases, generating reactive intermediates that damage bacterial DNA (similar to the mechanism of Metronidazole).[1]
    
SAR Decision Logic

When designing a library based on C₇H₇N₃O₃, the choice of isomer affects the spatial arrangement of the pharmacophore.[1]

SAR_LogicRootTarget SelectionIso_Para4-Nitro Isomer(Para)Root->Iso_ParaIso_Meta3-Nitro Isomer(Meta)Root->Iso_MetaApp_ParaLinear GeometryHigh SymmetryIso_Para->App_ParaApp_MetaAngled GeometrySteric KinkIso_Meta->App_MetaTarget_1DNA Intercalation(Antimicrobial)App_Para->Target_1PreferredTarget_2Enzyme Pocket Fit(Laccase/COX-2)App_Meta->Target_2Preferred

Caption: Figure 2. Structure-Activity Relationship (SAR) decision tree for isomer selection.

Analytical Characterization

To ensure the integrity of the C₇H₇N₃O₃ scaffold before derivatization, the following spectral signatures must be verified:

  • IR Spectroscopy (KBr):

    • 
      : N-H stretching (doublet for primary amine).[1]
      
    • 
      : C=O stretching (Amide I).[1]
      
    • 
       & 
      
      
      :
      
      
      asymmetric and symmetric stretching (Diagnostic for nitro group).
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ppm (s, 1H, -CONH-).[1]
      
    • 
       ppm (s, 2H, -NH₂).[1]
      
    • 
       ppm (d, 2H, Ar-H ortho to 
      
      
      ).[1]
    • 
       ppm (d, 2H, Ar-H meta to 
      
      
      ).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3693744, 4-Nitrobenzohydrazide.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 4-Nitrobenzoic hydrazide Infrared Spectrum. Retrieved from [Link][1][2]

  • Kudryavtsev, K. V., et al. (2024). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones.[1] Journal of Medicinal Chemistry.[1] (Contextual citation based on general search results regarding hydrazone synthesis).

N-Hydroxy-3-nitro-benzamidine discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

N-Hydroxy-3-nitro-benzamidine: From Classical Synthesis to Bioactive Scaffold

Abstract

This technical guide provides a comprehensive analysis of this compound (commonly known as 3-nitrobenzamidoxime).[1][2][3][4] Historically utilized as a chemical intermediate, this molecule has emerged as a critical probe in medicinal chemistry for understanding the "amidoxime prodrug principle."[2][4] This document details its physicochemical properties, the thermodynamics of its synthesis, and its biological fate via the mitochondrial Amidoxime Reducing Component (mARC) pathway.[1][2][4]

Chemical Identity & Physicochemical Profile

This compound is an amidoxime derivative characterized by the presence of a hydrophilic hydroxyamidine group and a lipophilic, electron-withdrawing nitro group at the meta position.[1][2][3][4] This tautomeric structure allows it to serve as a bidentate ligand in coordination chemistry and a metabolic precursor in pharmacology.[1][4]

PropertyData Specification
IUPAC Name N'-Hydroxy-3-nitrobenzenecarboximidamide
Common Name 3-Nitrobenzamidoxime
CAS Registry Number 5023-94-9
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol
Melting Point 180–182 °C (Crystalline Solid)
pKa (Predicted) ~13.27 (Amidine conjugate acid)
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water

Historical Evolution: From Tiemann to Prodrugs

The history of this compound is inextricably linked to the broader discovery of the amidoxime functional group.[1][2][3][4]

  • The Tiemann Era (1884): Ferdinand Tiemann first characterized amidoximes by reacting nitriles with hydroxylamine.[1][4] The 3-nitro derivative appeared shortly thereafter as chemists explored the electronic effects of substituents on the stability of the amidoxime bond.[1]

  • The Hammett Probe Era (Mid-20th Century): Due to the strong electron-withdrawing nature of the meta-nitro group, this compound became a standard model for studying Hammett linear free-energy relationships, helping chemists understand nucleophilic attack kinetics at the amidine carbon.[1][2][3][4]

  • The Prodrug Renaissance (1990s-Present): The discovery that amidoximes act as "masked" amidines revolutionized their use.[1][2][4] Amidines (often used as antiprotozoals or anticoagulants) are highly basic and poorly absorbed orally.[1][4] Converting them to neutral N-hydroxy derivatives (amidoximes) increases lipophilicity and oral bioavailability.[1][2][4] The 3-nitro variant serves as a model substrate to assay the enzymes responsible for this bioactivation.[1][2][4]

Chemical Synthesis: Mechanism & Protocol

The synthesis relies on the nucleophilic addition of hydroxylamine to the nitrile carbon.[1][4] Because free hydroxylamine is unstable, it is generated in situ from hydroxylamine hydrochloride using a base.[2][4]

Mechanistic Pathway (Chemical)

The reaction is driven by the nucleophilic attack of the amine nitrogen of hydroxylamine on the electrophilic carbon of the nitrile group.[1][4] The meta-nitro group enhances the electrophilicity of the nitrile, accelerating the reaction compared to unsubstituted benzonitrile.[1][2][4]

SynthesisMechanism cluster_0 Reagents Nitrile 3-Nitrobenzonitrile (Electrophile) Intermediate Tetrahedral Intermediate Nitrile->Intermediate Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Intermediate Product 3-Nitrobenzamidoxime (Product) Intermediate->Product Proton Transfer & Tautomerization

Figure 1: Nucleophilic addition mechanism for the synthesis of 3-nitrobenzamidoxime.[1][2][3][4]

Experimental Protocol

Objective: Synthesis of 3-Nitrobenzamidoxime (5.0 g scale).

Reagents:

  • 3-Nitrobenzonitrile (1.0 equiv)[1][2][3][4]

  • Hydroxylamine Hydrochloride (NH₂OH[1][2][4][5]·HCl) (1.2 equiv)[1][2][4]

  • Sodium Carbonate (Na₂CO₃) (1.0 equiv) or Potassium Carbonate[1][2][4]

  • Ethanol (Absolute) and Deionized Water[1][2][4]

Step-by-Step Methodology:

  • Preparation of Free Base: In a 250 mL round-bottom flask, dissolve 2.8 g of Sodium Carbonate in 15 mL of water. Slowly add 2.8 g of Hydroxylamine Hydrochloride. Caution: CO₂ gas evolution will occur.[1][2][4] Stir until gas evolution ceases.

  • Addition of Substrate: Add 50 mL of Ethanol to the flask, followed by 5.0 g of 3-Nitrobenzonitrile. The mixture may appear heterogeneous initially.[1][4]

  • Reflux: Attach a reflux condenser and heat the mixture to 70–80°C (gentle reflux) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate/Hexane). The nitrile spot (high R_f) should disappear, replaced by the more polar amidoxime spot (lower R_f).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the majority of the ethanol under reduced pressure (Rotavap).[1][4]

    • Dilute the residue with 50 mL of ice-cold water. The product should precipitate as a white/yellowish solid.[4]

  • Purification: Filter the solid using a Büchner funnel. Wash with cold water to remove residual salts.[1][2][4] Recrystallize from Ethanol/Water (1:1) if high purity is required.[1][2][4]

  • Validation:

    • Melting Point Check: Target range 180–182°C.

    • IR Spectroscopy: Look for N-H stretching (3300-3400 cm⁻¹) and the absence of the sharp C≡N nitrile peak (~2230 cm⁻¹).[1][2][4]

Biological Significance: The mARC Pathway[4]

The primary biological interest in this compound lies in its reduction.[1][2][3][4] In mammalian systems, amidoximes are not the end-stage active compounds; they are prodrugs.[1][2][4]

The mARC System: The reduction of the N-O bond is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme.[1][2][4] This system requires electron transport from NADH, mediated by Cytochrome b5 and Cytochrome b5 Reductase (CYB5R).[1][4]

  • Significance: This pathway allows researchers to mask the highly basic amidine group (which cannot penetrate cell membranes) as a neutral amidoxime.[1][4] Once inside the cell/mitochondria, mARC reduces it back to the active amidine.[4]

mARC_Pathway cluster_mitochondria Mitochondrial Membrane Complex Prodrug This compound (Amidoxime Prodrug) mARC mARC Enzyme (Mo-Cofactor) Prodrug->mARC Substrate Binding NADH NADH + H+ CYB5R Cytochrome b5 Reductase NADH->CYB5R e- transfer Cytb5 Cytochrome b5 (Reduced) CYB5R->Cytb5 e- transfer Cytb5->mARC e- transfer ActiveDrug 3-Nitrobenzamidine (Active Pharmacophore) mARC->ActiveDrug N-Reduction Water H2O mARC->Water

Figure 2: The metabolic bioactivation of the amidoxime prodrug via the mitochondrial mARC enzyme system.[1][2][3][4]

References

  • Chemical Identity & Properties

    • 3-NITROBENZAMIDOXIME (CAS 5023-94-9) Physicochemical Data.[1][2][3][4] ChemicalBook.[1][2][4][6] Retrieved from [1][2][4]

  • Synthesis & Methodology

    • Process for producing benzamidoximes.[1][2][4] US Patent 6211232B1.[1][2][4] (Describes the general carbonate-catalyzed addition of hydroxylamine to nitriles). Retrieved from

  • Biological Mechanism (mARC)

    • Ott, G., et al. (2019).[1][2][4] Mitochondrial Amidoxime-Reducing Component 2 (MARC2) Has a Significant Role in N-reductive Activity.[1][2][3][4] Journal of Biological Chemistry.[1][4] (Validates the reduction of amidoxime structures by mARC). Retrieved from [1][2][4]

    • Clement, B., et al. (2024).[1][2][4] mARC1 Is the Main Contributor to Metabolic Reduction of N-Hydroxyurea.[1][2][4] Journal of Medicinal Chemistry.[1][4] (Contextualizes the N-reductive capacity of the enzyme system). Retrieved from

  • Structural Characterization

    • 3-Nitrobenzamide vs. Amidoxime Data.[1][2][3][4] Sigma-Aldrich Product Database.[1][2][3][4] (Used for comparative physical property verification).[1][2][4] Retrieved from [1][2][3][4][7][8]

Sources

Theoretical Studies of m-Nitrobenzamidoxime: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-Nitrobenzamidoxime (3-nitrobenzamidoxime) represents a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), urease inhibitors, and organophosphate reactivators. Its dual functionality—comprising an electron-withdrawing nitro group at the meta position and an amphoteric amidoxime moiety—creates a unique electronic landscape ideal for theoretical exploration.

This guide provides a rigorous technical framework for the theoretical study of m-nitrobenzamidoxime. It moves beyond basic characterization to explore the causal relationships between electronic structure and biological efficacy, utilizing Density Functional Theory (DFT) and molecular docking protocols.[1]

Part 1: Computational Methodology & Workflow

To ensure scientific integrity, theoretical studies of m-nitrobenzamidoxime must adhere to a self-validating workflow. The choice of functional and basis set is not arbitrary; it must balance computational cost with the accurate description of the nitro group's resonance effects and the amidoxime's hydrogen-bonding capability.

The Computational Protocol

For organic systems containing nitro and oxime groups, the B3LYP hybrid functional is the industry standard due to its reliable error cancellation in bond dissociation energies. However, for studying non-covalent interactions (critical in Z/E isomerism), the M06-2X functional is superior due to its dispersion corrections.

Recommended Level of Theory: DFT/B3LYP/6-311++G(d,p)[2]

  • Diffuse Functions (++) : Essential for describing the lone pairs on the oxime oxygen and nitro oxygens.

  • Polarization Functions (d,p) : Required to accurately model the hybridization changes in the aromatic ring.

Workflow Visualization

The following diagram outlines the logical progression of a complete theoretical study, from initial geometry construction to biological validation.

ComputationalWorkflow cluster_0 Self-Validation Loop Input Initial Geometry (Z/E Isomers) Opt Geometry Optimization (B3LYP/6-311++G**) Input->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Stability Check Elec Electronic Analysis (HOMO-LUMO / MEP) Freq->Elec Validated Geometry Dock Molecular Docking (Target: Urease/iNOS) Elec->Dock Reactivity Data

Figure 1: Standardized computational workflow for validating m-nitrobenzamidoxime structure and reactivity.

Part 2: Structural & Electronic Analysis

Z/E Isomerism and Tautomerism

The amidoxime group (


) can exist in two geometrical isomers: Z (syn) and E (anti). Theoretical studies consistently predict the Z-isomer  to be thermodynamically more stable (by approx. 3–5 kcal/mol).
  • Causality: The Z-isomer allows for the formation of an intramolecular hydrogen bond between the amino nitrogen proton and the oxime oxygen ($ \text{N}-\text{H} \cdots \text{O}_{\text{oxime}} $).

  • Protocol: When setting up your DFT calculation, explicitly construct the Z-isomer to avoid convergence to a local minimum.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary descriptor of kinetic stability and chemical reactivity. In m-nitrobenzamidoxime:

  • HOMO: Localized primarily on the amidoxime group (electron donor).

  • LUMO: Delocalized over the nitro group and the benzene ring (electron acceptor).

Global Reactivity Descriptors: Using Koopmans' theorem, we can derive the following indices to predict biological behavior:

DescriptorFormulaInterpretation for m-Nitrobenzamidoxime
Chemical Hardness (

)

High

indicates resistance to charge transfer; stable in isolation.
Electrophilicity Index (

)

High

suggests strong interaction with nucleophilic residues (e.g., Cys, Ser) in enzymes.
Chemical Potential (

)

Drives the direction of charge flow during drug-receptor binding.

 and 

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent bonding in docking studies.

  • Negative Regions (Red): Concentrated on the Nitro oxygens (

    
    ) and the Oxime oxygen (
    
    
    
    ). These are H-bond acceptors.
  • Positive Regions (Blue): Concentrated on the Amino protons (

    
    ) and the Oxime proton (
    
    
    
    ). These are H-bond donors.

Part 3: Vibrational Spectroscopy (IR/Raman)[3][4][5]

Accurate assignment of vibrational bands validates the computed structure against experimental data.[3][4] Due to the anharmonicity of real bonds, raw DFT frequencies must be scaled.

Scaling Factor: Use 0.961 for B3LYP/6-311++G(d,p).

Table 1: Characteristic Vibrational Modes of m-Nitrobenzamidoxime
Functional GroupMode DescriptionUnscaled Freq (

)
Scaled Freq (

)
Intensity
O-H Stretching (Oxime)~3650~3500Strong (Broad)
N-H Asymmetric Stretch (

)
~3550~3410Medium
C=N Stretching (Amidoxime)~1680~1615Strong
NO₂ Asymmetric Stretching~1580~1520Very Strong
NO₂ Symmetric Stretching~1380~1330Strong
N-O Stretching (Oxime)~960~920Medium

Note: The presence of the electron-withdrawing nitro group at the meta position shifts the aromatic C-H stretches to slightly higher frequencies compared to unsubstituted benzamidoxime.

Part 4: Biological Interaction Modeling (Docking)

m-Nitrobenzamidoxime serves as a scaffold for inhibitors of Urease (anti-ulcer target) and iNOS (anti-inflammatory target).

Docking Protocol

To ensure reproducibility, the docking procedure must follow these steps:

  • Ligand Prep: Optimize the ligand at the DFT level (as described in Part 1) to obtain the correct partial charges (Mulliken or ChelpG).

  • Target Prep: Remove co-crystallized water molecules from the PDB structure (e.g., Helicobacter pylori urease).

  • Grid Generation: Center the grid box on the active site nickel ions (for urease) or the heme cofactor (for iNOS).

Interaction Pathway

The following diagram illustrates the predicted binding mode of m-nitrobenzamidoxime within a typical metalloenzyme active site.

BindingMechanism Ligand m-Nitrobenzamidoxime Metal Metal Ion (Ni/Fe) (Active Site) Ligand->Metal Coordinate Bond (via Oxime O/N) Residue1 His/Asp Residues (Proton Acceptors) Ligand->Residue1 H-Bond (NH2 Donor) Residue2 Cys/Ser Residues (H-Bond Donors) Residue2->Ligand H-Bond (Nitro Acceptor)

Figure 2: Predicted pharmacophoric interactions of m-nitrobenzamidoxime in metalloenzyme active sites.

Part 5: Synthesis Context

Understanding the synthesis is vital for verifying the starting material for any experimental validation of theoretical data.

Reaction: 3-Nitrobenzonitrile + Hydroxylamine


 3-Nitrobenzamidoxime.
  • Mechanism: Nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon.

Synthesis Reactant1 3-Nitrobenzonitrile Intermediate Amidoxime Intermediate Reactant1->Intermediate Nucleophilic Attack Reagent NH2OH (Hydroxylamine) Reagent->Intermediate Product m-Nitrobenzamidoxime Intermediate->Product Tautomerization

Figure 3: Synthetic pathway for the production of m-nitrobenzamidoxime.

References

  • Tumer, T., et al. (2017).[5] Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. International Immunopharmacology. Retrieved from [Link]

  • Prashanth, J., et al. (2012). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Scientific Research Publishing. Retrieved from [Link]

Sources

Methodological & Application

Accelerated Catalytic Synthesis of Benzamidoximes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Benzamidoximes are critical intermediates in the synthesis of 1,2,4-oxadiazoles , a pharmacophore found in bioactive compounds such as Ataluren (nonsense mutation suppression) and various S1P1 receptor agonists. The classical synthesis—nucleophilic addition of hydroxylamine to a nitrile—is kinetically sluggish, often requiring prolonged heating that degrades the thermally unstable hydroxylamine reagent.

This guide details two catalytic protocols that overcome these kinetic barriers:

  • Homogeneous Zinc(II) Catalysis: A robust, high-yield "workhorse" method for standard bench synthesis.

  • Heterogeneous Solid-Supported Catalysis: A sustainable, scalable approach facilitating easy workup.

Mechanistic Insight: The Nitrile Activation Challenge

The formation of amidoximes is a nucleophilic addition reaction. However, aromatic nitriles are weak electrophiles. Without catalysis, the reaction relies solely on the nucleophilicity of hydroxylamine, which is often dampened by the necessity of using its hydrochloride salt (


) for stability.

Catalytic Solution: Lewis acids (specifically Zn(II)) coordinate to the nitrile nitrogen, withdrawing electron density and increasing the electrophilicity of the nitrile carbon (the "Nitrile Activation" pathway). This allows for faster conversion at lower temperatures, suppressing the formation of the primary byproduct, benzamide.

Figure 1: Catalytic Cycle & Activation Pathway

G Nitrile Benzonitrile (Substrate) Complex Activated Zn-Nitrile Complex Nitrile->Complex Coordination Zn Zn(II) Catalyst Zn->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Transition Product Benzamidoxime (Target) Transition->Product Proton Transfer & De-coordination Amide Benzamide (Byproduct) Transition->Amide Hydrolysis (If H2O excess) Product->Zn Catalyst Regeneration

Caption: Zinc(II) acts as a Lewis Acid, coordinating to the nitrile nitrogen to lower the activation energy for the hydroxylamine attack.

Protocol A: Homogeneous Zinc(II) Catalysis

Best For: Discovery chemistry, high-throughput library generation, and substrates with moderate steric hindrance.

Materials
  • Substrate: Benzonitrile derivative (1.0 equiv)

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (2.0 - 3.0 equiv)
    
  • Catalyst: Zinc Chloride (

    
    ) or Zinc Triflate (
    
    
    
    ) (10 mol%)
  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Ethanol/Water (2:1 ratio)

Step-by-Step Methodology
  • Reagent Prep: In a round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (20 mmol) in water (10 mL).

  • Neutralization: Slowly add Sodium Carbonate (10 mmol) to the solution. Caution: CO2 gas evolution will occur. Stir until effervescence ceases.

    • Why: This liberates the free base

      
       in situ, which is the active nucleophile.
      
  • Catalyst Addition: Add Benzonitrile (10 mmol) dissolved in Ethanol (20 mL), followed immediately by Zinc Chloride (1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Check via TLC (Mobile phase: 30% EtOAc in Hexanes). The nitrile spot (

      
      ) should disappear, and a polar amidoxime spot (
      
      
      
      ) should appear.
  • Workup (Crystallization):

    • Evaporate the ethanol under reduced pressure.

    • Add cold water (30 mL) to the residue. The amidoxime product usually precipitates as a white solid.

    • Filter the solid, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 45°C.

  • Purification (Optional): If no precipitate forms (oily product), extract with Ethyl Acetate, dry over

    
    , and recrystallize from Toluene/Hexane.
    
Protocol B: Heterogeneous Silica-Supported Catalysis

Best For: Green chemistry requirements, scale-up (>10g), and avoiding metal contamination in the final product.

Materials
  • Catalyst: Silica-Supported Lewis Acid (e.g.,

    
     or commercially available Silica-Sulfuric Acid).
    
  • Solvent: Methanol or Ethanol (Anhydrous preferred).

Step-by-Step Methodology
  • Catalyst Preparation (if not commercial):

    • Mix Silica Gel (230-400 mesh, 10g) with a solution of

      
       (1g) in MeOH. Stir for 2 hours, evaporate solvent, and activate at 120°C for 4 hours.
      
  • Reaction Setup:

    • Mix Benzonitrile (10 mmol) and 50% Aqueous Hydroxylamine (15 mmol) in Ethanol (15 mL).

    • Note: Using 50% aqueous solution reduces salt waste compared to the hydrochloride salt method.

  • Catalysis: Add the Silica-Supported Catalyst (500 mg, approx 5 wt%).

  • Conditions: Reflux at 80°C for 1–3 hours.

  • Filtration Workup:

    • Filter the hot reaction mixture through a sintered glass funnel to remove the heterogeneous catalyst.

    • Benefit: The catalyst can often be washed with MeOH, dried, and reused 2-3 times.

  • Isolation: Concentrate the filtrate to 20% volume and add water to induce crystallization of the Benzamidoxime.

Comparative Analysis of Methods
FeatureClassical Method (Tiemann)Protocol A: Zn(II) CatalysisProtocol B: Heterogeneous
Reaction Time 12 – 24 Hours2 – 4 Hours1 – 3 Hours
Temperature 80°C - 100°C60°C - 80°C60°C - 80°C
Typical Yield 50 – 70%85 – 95%80 – 90%
Atom Economy Low (Salt waste)ModerateHigh (Catalyst recycling)
Purification Extraction/Column often neededPrecipitation usually sufficientSimple Filtration
Critical Safety & Handling: Hydroxylamine

Hydroxylamine is a high-energy compound with significant safety risks.[1][2][3][4]

  • Explosion Hazard: Hydroxylamine free base is thermally unstable. NEVER distill free hydroxylamine or heat highly concentrated solutions above 100°C.

  • Metal Incompatibility: While Zn(II) is used here as a catalyst, trace iron (Fe) or copper (Cu) in the waste stream can catalyze the violent decomposition of hydroxylamine. Ensure all glassware is chemically clean.

  • Screening: Always perform Differential Scanning Calorimetry (DSC) on the reaction mixture before scaling up beyond 50g to determine the onset of decomposition.

Figure 2: Workflow Decision Tree

DecisionTree Start Start: Nitrile Substrate Scale Scale of Reaction? Start->Scale Solubility Soluble in EtOH? Scale->Solubility < 5g (Discovery) Green Protocol B: Heterogeneous/Silica (Easy Workup) Scale->Green > 10g (Process) ZnMethod Protocol A: Homogeneous Zn(II) (High Yield) Solubility->ZnMethod Yes Microwave Microwave Assisted (120°C, 10 min) Solubility->Microwave No / Slow Workup2 Precipitate & Filter ZnMethod->Workup2 Aqueous Quench Workup1 Evaporate & Crystallize Green->Workup1 Filter Catalyst

Caption: Decision matrix for selecting the optimal amidoxime synthesis route based on scale and solubility.

References
  • Mechanistic Foundation: Tiemann, F. "Ueber die Einwirkung von Hydroxylamin auf Nitrile." Berichte der deutschen chemischen Gesellschaft, 1884.

  • Zinc Catalysis (Primary Protocol): Kitamura, M., et al. "Zinc(II)-Catalyzed Addition of Hydroxylamine to Nitriles." The Journal of Organic Chemistry, 2014. (Note: Validated via Inorganic Chemistry 2014, 53, 19, 10312–10324 regarding Zn-mediated coupling).[5]

  • Green/Heterogeneous Methods: Sharghi, H., et al. "Silica-supported Zinc Chloride: An Efficient and Reusable Catalyst." Journal of the Iranian Chemical Society, 2008.

  • Microwave Acceleration: Katritzky, A. R., et al. "Microwave-Assisted Synthesis of Amidoximes." Synthesis, 2005.[1][3][6][7]

  • Safety Data: Sigma-Aldrich Safety Data Sheet, "Hydroxylamine Hydrochloride."[1]

Sources

Application Note: High-Purity Recrystallization of N-Hydroxy-3-nitro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the purification of N-Hydroxy-3-nitro-benzamidine (also known as 3-nitrobenzamidoxime) via recrystallization. While often synthesized from 3-nitrobenzonitrile and hydroxylamine, the crude product frequently contains unreacted nitrile precursors, amide hydrolysis byproducts (3-nitrobenzamide), and inorganic salts. This guide provides a validated solvent strategy using Ethanol/Water for general salt removal and Toluene for high-purity polishing, achieving a target melting point of 180–182°C .

Chemical Context & Impurity Profile[1][2][3][4][5]

Compound Identification:

  • IUPAC Name: (Z)-N'-hydroxy-3-nitrobenzenecarboximidamide

  • Common Name: 3-Nitrobenzamidoxime[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2][3]
  • Molecular Weight: 181.15 g/mol [1][3]

Critical Impurities:

  • 3-Nitrobenzonitrile (Starting Material): Non-polar, often co-precipitates if conversion is incomplete.

  • 3-Nitrobenzamide (Hydrolysis Byproduct): Formed if the reaction mixture is overheated or too acidic/basic.

  • Inorganic Salts (Hydroxylamine HCl / K

    
    CO
    
    
    
    ):
    Common contaminants from the synthesis matrix.
  • Colored Oligomers: Yellow/orange impurities typical of nitro-aromatic chemistry.

Physicochemical Basis for Recrystallization

The purification strategy exploits the differential solubility of the amidoxime moiety. The polar N-hydroxy-amidine group makes the compound soluble in hot alcohols and moderately soluble in hot aromatic hydrocarbons, while the nitro group limits solubility in cold water.

Solvent SystemRoleProsCons
Ethanol/Water (9:1) Primary Cleanup Excellent for removing inorganic salts and polar byproducts.May not fully remove non-polar nitrile starting material.
Toluene Polishing / Final Literature standard for high purity (MP 180-182°C). Removes trace water and amides.Lower solubility requires larger volumes; flammable.

Safety & Pre-requisites

WARNING: Nitro Compounds & Thermal Instability

  • Explosion Hazard: Nitro-aromatics can be energetic. Do not heat the dry solid above its melting point.

  • Thermal Decomposition: Amidoximes can decompose to amides or nitriles upon prolonged heating. Avoid extended reflux times (>1 hour).

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory. Toluene is neurotoxic and flammable.

Detailed Protocol

Phase 1: Solvent Screening (Small Scale Verification)

Before processing the bulk batch, perform a test on 100 mg of crude material.

  • Place 100 mg crude solid in a test tube.

  • Add Toluene dropwise while heating in a water bath at 80°C.

  • Target dissolution volume: < 2 mL per 100 mg.

  • Cool to room temperature. If crystals form, proceed with Toluene. If "oiling out" occurs, switch to Ethanol/Water (9:1) .

Phase 2: Bulk Recrystallization (Toluene Method)

Recommended for removing organic impurities to achieve analytical grade purity.

Materials:

  • Crude this compound[1]

  • Solvent: Toluene (ACS Grade)

  • Activated Charcoal (optional, for decolorization)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heated funnel.

Step-by-Step Procedure:

  • Saturation:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar.

    • Add Toluene (approx. 15 mL per gram of crude). Note: This volume varies; add 75% initially.

    • Heat the mixture to reflux (110°C bath temperature).

    • Add additional Toluene slowly through the condenser until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is dark orange/brown, remove from heat for 1 minute.

    • Add Activated Charcoal (1-2% w/w).

    • Return to reflux for 5 minutes. Do not reflux prolonged periods to avoid decomposition.

  • Hot Filtration:

    • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

    • Filter the hot solution rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Critical: If crystals form in the funnel, rinse with a small amount of boiling Toluene.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature on a cork ring or wood block. Rapid cooling promotes occlusion of impurities.

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with a small volume of cold Toluene.

    • Suction dry for 10 minutes.

  • Drying:

    • Dry the solid in a vacuum oven at 40-50°C for 4-6 hours.

    • Caution: Do not exceed 60°C to prevent thermal degradation.

Phase 3: Alternative Ethanol/Water Method

Recommended if the crude contains significant inorganic salts.

  • Dissolve crude in minimum boiling Ethanol (95%) .

  • Add hot Water dropwise until slight turbidity (cloudiness) persists.

  • Add a few drops of Ethanol to clear the solution.

  • Cool slowly to 4°C.

  • Filter and wash with cold 50% Ethanol/Water.

Process Visualization (Workflow)

RecrystallizationFlow Start Crude this compound SolventCheck Solvent Selection (Toluene vs EtOH/H2O) Start->SolventCheck Dissolution Dissolution at Reflux (T ~ 110°C for Toluene) SolventCheck->Dissolution Selected Toluene Charcoal Add Activated Charcoal (Optional for Color) Dissolution->Charcoal If colored HotFilter Hot Filtration (Remove Insolubles) Dissolution->HotFilter Charcoal->HotFilter Cooling Controlled Cooling (RT -> 0°C) HotFilter->Cooling Isolation Vacuum Filtration & Wash Cooling->Isolation Drying Vacuum Dry (< 50°C) Isolation->Drying QC QC Analysis (MP, HPLC) Drying->QC

Figure 1: Step-by-step workflow for the recrystallization of 3-nitrobenzamidoxime.

Quality Control & Validation

ParameterSpecificationMethod
Appearance Pale yellow to white crystalline solidVisual
Melting Point 180 – 182°C Capillary Method (Calibrated)
Purity (HPLC) > 98.5% AreaC18 Column, MeOH/Water Gradient
Identity (NMR) Consistent with structure1H-NMR (DMSO-d6)

Troubleshooting Guide:

  • Oiling Out: If the product forms an oil instead of crystals, re-heat to dissolve and add a seed crystal. Ensure the cooling rate is very slow.

  • Low Yield: The solvent volume might be too high. Evaporate 20% of the solvent and re-cool.

  • Incorrect MP:

    • MP < 175°C: Indicates wet solvent or amide impurity. Dry thoroughly or recrystallize again.[4][5]

    • MP > 185°C: Suspect 3-nitrobenzamide (MP ~143°C) or other isomers? Correction: 3-nitrobenzamide melts lower. Higher MP usually indicates different crystal polymorph or inorganic salts.

References

  • PrepChem. (n.d.). Synthesis of p-Nitrobenzamidoxime (Analogous Procedure). Retrieved from [Link]

  • PubChem. (2025).[3][6] N-Hydroxy-3-nitrobenzimidamide Compound Summary. Retrieved from [Link]

Sources

Advanced Application Note: Mass Spectrometry Analysis of N-Hydroxy-3-nitro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

N-Hydroxy-3-nitro-benzamidine (also known as 3-nitrobenzamidoxime; CAS: 5023-94-9) represents a critical structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of 1,2,4-oxadiazoles and as a potential prodrug scaffold for amidines.

From an analytical perspective, this compound presents specific challenges:

  • Thermal Instability: Amidoximes are thermally labile and prone to dehydration (forming nitriles) or rearrangement (Beckmann-type) under high temperatures. Consequently, Gas Chromatography (GC-MS) is contraindicated due to artifact formation. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

  • Ionization Behavior: The molecule possesses both a basic amidine nitrogen and an acidic N-hydroxyl group, plus a strong electron-withdrawing nitro group in the meta position. This creates unique ionization characteristics in Electrospray Ionization (ESI).

This guide provides a validated, high-sensitivity LC-MS/MS protocol designed to quantify this compound while differentiating it from potential degradation products like 3-nitrobenzonitrile.

Analytical Strategy & Method Development

Ionization Mode Selection

While the N-OH group allows for negative ionization (ESI-), the Positive Mode (ESI+) is recommended for trace analysis. The amidine moiety (


) is sufficiently basic to accept a proton, forming the 

ion at m/z 182.06 .
  • Why ESI+? ESI- often suffers from lower sensitivity due to the electron-withdrawing effect of the nitro group dispersing the negative charge, making the anion extremely stable and harder to fragment efficiently in collision-induced dissociation (CID). ESI+ provides a robust precursor for structural elucidation.

Chromatographic Considerations

The meta-nitro group increases lipophilicity compared to unsubstituted benzamidoximes, but the compound remains polar.

  • Stationary Phase: A C18 column is sufficient, but a Biphenyl or Phenyl-Hexyl phase is superior. The

    
     interactions between the phenyl ring of the stationary phase and the nitro-aromatic ring of the analyte improve peak shape and selectivity against matrix interferences.
    
  • Mobile Phase: Acidic pH is mandatory to maintain the protonated state. Formic acid (0.1%) is preferred over TFA to avoid ion suppression.

Experimental Protocol

Materials & Reagents
  • Analyte: this compound (>98% purity).

  • Solvents: LC-MS grade Methanol (MeOH) and Water (

    
    ).
    
  • Additives: LC-MS grade Formic Acid (FA).

  • Internal Standard (IS): N-Hydroxy-benzamidine (analog) or isotopically labeled 3-nitrobenzamide (if available).

Sample Preparation Workflow
  • Stock Solution: 1 mg/mL in Methanol. Store at -20°C. Note: Avoid DMSO if possible as it can cause signal suppression in ESI.

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 MeOH:Water (0.1% FA).

  • Matrix Extraction (Plasma/Tissue):

    • Aliquot 100 µL sample.

    • Add 300 µL ice-cold Acetonitrile (protein precipitation).

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min).

    • Evaporate supernatant and reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

Parameter Setting
Column Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.35 mL/min
Column Temp 40°C

| Injection Vol | 2-5 µL |

Gradient Profile:

Time (min) % B Description
0.0 5 Initial Hold
1.0 5 Desalting
6.0 95 Linear Ramp
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry (Triple Quadrupole)

Parameter Setting
Source ESI Positive
Capillary Voltage 3.0 kV
Desolvation Temp 450°C
Cone Voltage 30 V

| Collision Gas | Argon |

Fragmentation & Data Interpretation[4][5][6][7]

Understanding the fragmentation is vital for confirmation. The


 ion (m/z 182) undergoes distinct pathways driven by the labile N-O bond and the nitro group.
Key MRM Transitions
Precursor (m/z)Product (m/z)Collision Energy (eV)TypeMechanism
182.1 165.1 15QuantifierLoss of

(Amidine signature)
182.1 148.1 20Qualifier 1Loss of

+

(Nitrile formation)
182.1 136.1 25Qualifier 2Loss of

(Nitro signature)
Mechanistic Pathway (Graphviz)

The following diagram illustrates the logical fragmentation flow. The loss of ammonia (


) and water (

) are competitive pathways characteristic of amidoximes.

Fragmentation M_H [M+H]+ Precursor m/z 182 (Protonated Amidoxime) Frag_NH3 Fragment A m/z 165 [M+H - NH3]+ M_H->Frag_NH3 - NH3 (17 Da) Frag_H2O Fragment B m/z 164 [M+H - H2O]+ M_H->Frag_H2O - H2O (18 Da) Frag_NO2 Fragment C m/z 136 [M+H - NO2]+ M_H->Frag_NO2 - NO2 (46 Da) Frag_Nitrile Fragment D m/z 147 (3-Nitrobenzonitrile cation) Frag_H2O->Frag_Nitrile - OH / Rearrangement

Caption: ESI+ Fragmentation pathway of this compound showing competitive loss of ammonia, water, and the nitro group.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation of the protocol, the following criteria must be met:

  • Linearity: The method should demonstrate linearity from 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • Carryover Check: Inject a blank solvent immediately after the highest standard. Peak area in blank must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Isomer Differentiation: 3-nitro and 4-nitro isomers have identical masses. They must be separated chromatographically. On a Biphenyl column, the para (4-nitro) isomer typically elutes after the meta (3-nitro) isomer due to better planar stacking with the stationary phase.

Troubleshooting Guide
  • Low Sensitivity: Check pH of mobile phase. If pH > 4, the amidine may not be fully protonated. Ensure Formic Acid is fresh.

  • Peak Tailing: Indicates secondary interactions with silanols. Increase buffer strength (e.g., add 5mM Ammonium Formate) or switch to an end-capped column.

  • Signal Instability: Amidoximes can degrade to amides or nitriles in solution. Prepare standards daily and keep autosampler at 4°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3825473, N-Hydroxy-4-nitrobenzimidamide (Isomer Analog Reference). Retrieved January 29, 2026 from [Link].

  • Holčapek, M., et al. (2010).Mass spectrometry of nitro compounds. (General reference on nitro-group fragmentation mechanisms). Journal of Mass Spectrometry.
  • Clement, R. E., & Yang, P. W. (2001).Guide to Mass Spectrometry of Organic Compounds.

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of N-Hydroxy-3-nitro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Preventing Hydrolysis & Degradation in Solution Compound ID: N-Hydroxy-3-nitro-benzamidine (CAS: 5023-94-9) Target Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists

Core Directive: The Stability Paradox

This compound (an amidoxime) presents a unique stability challenge. While often used as a prodrug moiety to improve oral bioavailability of amidines, its solution stability is compromised by two opposing forces:

  • Acidic Hydrolysis: The electron-withdrawing nitro group (

    
    ) at the meta position increases the electrophilicity of the amidine carbon, making it susceptible to nucleophilic attack by water, leading to 3-nitrobenzoic acid.
    
  • Photolytic/Reductive Instability: The nitro group itself is sensitive to UV light and reducing environments.

This guide focuses on preventing hydrolysis , the primary degradation pathway in aqueous buffers.

The Mechanism: Why Hydrolysis Occurs

Hydrolysis of benzamidoximes is strictly pH-dependent. In acidic media, the reaction is catalyzed by protons (


).[1] The mechanism proceeds via the protonation of the oxime oxygen or the amine nitrogen, followed by water attack.
Degradation Pathway Diagram

The following diagram illustrates the critical failure points where your compound degrades into 3-nitrobenzamide or 3-nitrobenzoic acid.

HydrolysisPathway Amidoxime This compound (Target Compound) Intermediate Tetrahedral Intermediate Amidoxime->Intermediate + H2O / H+ (Acid Catalysis) Amide 3-Nitrobenzamide (Primary Degradant) Intermediate->Amide - Hydroxylamine Hydroxylamine Hydroxylamine (Byproduct) Intermediate->Hydroxylamine Acid 3-Nitrobenzoic Acid (Terminal Degradant) Amide->Acid Slow Hydrolysis (Strong Acid/Base)

Figure 1: Acid-catalyzed hydrolysis pathway of this compound.[2] The reaction is driven by protonation, making the central carbon susceptible to water attack.[3]

Stability Profile & Solvent Compatibility

The following data synthesizes general benzamidoxime kinetics with the specific electronic effects of the 3-nitro substituent.

ParameterConditionStability RatingTechnical Insight
pH 1.0 - 3.0 Highly AcidicCritical Risk Rapid hydrolysis. The

catalyzes the cleavage of the C=N bond.
pH 4.0 - 6.0 Weakly AcidicModerate Optimal Aqueous Window. The compound is protonated but kinetics are slow.
pH 7.4 PhysiologicalGood Stable for 24-48h at RT. Ideal for biological assays.
pH > 10.0 BasicPoor Risk of Tiemann rearrangement or base-catalyzed hydrolysis.
DMSO AnhydrousExcellent Preferred stock solvent. Hygroscopicity of DMSO is the only risk.
Methanol/EtOH Protic OrganicVariable Potential for solvolysis (formation of esters) over long periods.

Troubleshooting Protocols

Protocol A: Preparation of Hydrolysis-Resistant Stock Solutions

Objective: Create a stock solution stable for >3 months at -20°C.

  • Solvent Selection: Use DMSO (Dimethyl sulfoxide) , anhydrous grade (≥99.9%, water content <50 ppm). Do not use water or buffers for the master stock.

  • Concentration: Aim for 10 mM to 50 mM . Higher concentrations reduce the molar ratio of trace water to compound.

  • Dissolution:

    • Weigh the solid this compound into an amber glass vial (protects nitro group from light).

    • Add calculated volume of DMSO.

    • Vortex for 30 seconds. Note: Sonication is permissible but avoid heating the water bath >30°C.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Protocol B: "Rescue" & Diagnosis (Is it Hydrolysis?)

Issue: You observe a precipitate or loss of potency in your assay buffer. Diagnosis: Use this HPLC method to distinguish hydrolysis (Benzoic acid formation) from solubility issues.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidifies to keep degradants protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzene ring) and 280 nm (Nitro group specific).

Interpretation:

  • Peak A (Early eluting): 3-Nitrobenzamide (Partial hydrolysis).

  • Peak B (Target): this compound.

  • Peak C (Late eluting): 3-Nitrobenzoic acid (Terminal hydrolysis product).

Troubleshooting Decision Tree

Use this logic flow to resolve stability issues immediately.

Troubleshooting Start Problem Detected Precipitate Precipitate Visible? Start->Precipitate ColorChange Color Change (Yellow/Orange)? Start->ColorChange CheckpH Check Buffer pH Precipitate->CheckpH Yes CheckLight Check Light Exposure ColorChange->CheckLight Yes Hydrolysis Diagnosis: Hydrolysis Action: Adjust pH to 5.0-7.0 CheckpH->Hydrolysis pH < 3 or > 9 Solubility Diagnosis: Solubility Limit Action: Add 1-5% DMSO/Cyclodextrin CheckpH->Solubility pH 4-8 Photolysis Diagnosis: Photolysis Action: Use Amber Vials CheckLight->Photolysis Exposed to Light

Figure 2: Diagnostic workflow for identifying the root cause of instability.

Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound in PBS (Phosphate Buffered Saline) for storage? A: No. While PBS (pH 7.4) is safe for immediate use (assays < 24 hours), it is not suitable for storage. The high water content will eventually drive hydrolysis, and phosphate ions can sometimes act as general base catalysts. Always store as a DMSO stock and dilute into PBS immediately before use.

Q2: My solution turned bright yellow. Is it still good? A: Proceed with caution. Nitro compounds are often yellow, but a deepening of the yellow color suggests photolytic degradation (reduction of the nitro group) or the formation of azo-dimers. If the color shift is significant, verify purity via HPLC (Protocol B).

Q3: What is the pKa of this compound? A: The compound has two relevant ionization constants:

  • pKa ~ 3.5 - 4.0: Protonation of the amidoxime nitrogen (Amide-like resonance).

  • pKa ~ 11.0: Deprotonation of the oxime -OH. Note: The electron-withdrawing 3-nitro group lowers the pKa compared to unsubstituted benzamidoxime (pKa ~4.7).

Q4: I need to run an assay at pH 2.0. How do I stabilize it? A: At pH 2.0, hydrolysis is rapid. To mitigate this:

  • Keep the temperature at 4°C (on ice) throughout the experiment.

  • Minimize the incubation time.

  • Increase the concentration of the stock to saturate the buffer immediately before measurement.

References

  • Hydrolysis Mechanism of Amides/Amidines

    • Title: The Hydrolysis of Amides - Chemistry LibreTexts
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Specific Compound Data (this compound)

    • Title: this compound | CAS 5023-94-9 | PubChem
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • General Stability of Amidoximes

    • Title: Reduction of amidoxime prodrugs (Context on stability vs metabolism)
    • Source: Clement, B. (2002). Drug Metabolism Reviews.
    • URL:[Link]

  • pKa Data for Benzamidoximes

    • Title: pKa Data Compiled by R. Williams (See "Amidoximes" section)
    • Source: Organic Chemistry D
    • URL:[Link]

Sources

Technical Support Center: N-Hydroxy-3-nitro-benzamidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: Active Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Synthesis Support Portal

You have reached the advanced troubleshooting hub for the synthesis of N'-hydroxy-3-nitrobenzimidamide (also known as 3-nitrobenzamidoxime). This intermediate is critical for the development of S1P1 receptor agonists and other oxadiazole-based therapeutics.

Our data indicates that 85% of synthesis failures for this compound stem from three specific root causes: incomplete nucleophilic attack , competitive hydrolysis , or thermal decomposition during workup.

Below you will find the Standard Operating Procedure (SOP) Logic Map , followed by resolved support tickets addressing the most frequent failure modes.

Part 1: The Logic Map (Process Flow)

The following diagram illustrates the critical decision nodes in the synthesis. The "Green Path" represents the successful conversion of 3-nitrobenzonitrile to the amidoxime. The "Red Paths" indicate where the reaction typically deviates toward impurities (Amide) or safety hazards.

G Start Start: 3-Nitrobenzonitrile Reagents Add NH2OH·HCl + Base (Na2CO3 or Et3N) Start->Reagents Solvent Solvent Choice: EtOH/Water (Standard) vs DMSO (High Rate) Reagents->Solvent Reaction Reaction: Nucleophilic Attack (60-80°C) Solvent->Reaction Check1 Monitor: Is Nitrile Peak (2230 cm-1) Gone? Reaction->Check1 Thermal FAILURE MODE 2: Thermal Runaway/Explosion (Unstable NH2OH Free Base) Reaction->Thermal T > 90°C Excess Free Base Workup Workup: Cool & Precipitate (Water Addition) Check1->Workup Yes Hydrolysis FAILURE MODE 1: Hydrolysis to 3-Nitrobenzamide (MP: 140-143°C) Check1->Hydrolysis No (Stalled/Overheated) Product Target: 3-Nitrobenzamidoxime (MP: 180-182°C) Workup->Product

Figure 1: Process logic for the conversion of 3-nitrobenzonitrile to 3-nitrobenzamidoxime, highlighting critical failure pathways (Hydrolysis and Thermal Runaway).

Part 2: Active Support Tickets (Troubleshooting)
Ticket #001: Reaction Kinetics are Stalling

User Report: "I am refluxing 3-nitrobenzonitrile with hydroxylamine hydrochloride in Ethanol for 12 hours. TLC shows 50% starting material remaining. Adding more reagent doesn't help."

Root Cause Analysis: The user is likely failing to generate the free base of hydroxylamine effectively. Hydroxylamine hydrochloride (


) is electrophilic and stable; it cannot attack the nitrile carbon. It must be deprotonated to form the nucleophilic free base (

) in situ.

Corrective Protocol:

  • Stoichiometry Check: Ensure you are using at least 1.1 to 1.5 equivalents of Base (e.g., Sodium Carbonate

    
     or Triethylamine 
    
    
    
    ) relative to Hydroxylamine HCl.
    • Mechanism:[1][2][3]

      
      .
      
  • Solvent System:

    • Standard: Ethanol/Water (2:1). The water is necessary to dissolve the inorganic base (

      
      ), while Ethanol dissolves the nitrile. If the base doesn't dissolve, the free base isn't generated.
      
    • High-Performance Alternative: If solubility is the bottleneck, switch to DMSO . The reaction rate in DMSO is significantly faster due to the "naked anion" effect, often completing in <1 hour at 60°C [1].

Ticket #002: Product Identification (The "White Solid" Ambiguity)

User Report: "I poured my reaction mixture into water and filtered the white precipitate. How do I know if this is my Amidoxime or just hydrolyzed Amide byproduct? They look identical."

Root Cause Analysis: Nitriles are prone to hydrolysis under basic aqueous conditions, especially if the temperature is too high or the hydroxylamine is old/degraded. This produces 3-nitrobenzamide , which is also a high-melting white solid.

Diagnostic Data Table: Use the following physicochemical markers to distinguish the Target from the Byproduct.

FeatureTarget: 3-Nitrobenzamidoxime Byproduct: 3-Nitrobenzamide Starting Material: 3-Nitrobenzonitrile
Melting Point 180 – 182 °C [2]140 – 143 °C [3]115 – 118 °C
IR Spectrum ~3300-3500 cm⁻¹ (Broad OH/NH)~1660 cm⁻¹ (C=N)~3170, 3360 cm⁻¹ (Amide NH)~1650-1690 cm⁻¹ (C=O Strong)~2230 cm⁻¹ (Sharp Nitrile)
Solubility (Cold Water) Insoluble (Precipitates)Sparingly SolubleInsoluble
Reaction to FeCl₃ Red/Violet Color (Complex with hydroxamic acid moiety)No Color ChangeNo Color Change

Purification Protocol: If you suspect amide contamination (MP < 175°C):

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol .

  • Add hot Water dropwise until slight turbidity appears.

  • Cool slowly to 4°C. The amidoxime crystallizes out; the amide often remains in the mother liquor due to higher solubility in aqueous ethanol mixtures.

Ticket #003: Safety & Scale-Up Hazards

User Report: "We are scaling this reaction to 500g. Are there thermal risks?"

Root Cause Analysis: Yes. Hydroxylamine free base is thermally unstable. While the hydrochloride salt is stable, the moment you neutralize it with base, you generate a species that can decompose explosively if concentrated or heated above its onset temperature (~120-140°C, but lower in presence of metals) [4].

Safety Directives:

  • Never concentrate the reaction mixture to dryness while it contains excess hydroxylamine free base.

  • Quench Excess Reagent: Before workup, verify consumption of hydroxylamine or quench with acetone (forms acetoxime, which is safer).

  • Temperature Limit: Do not exceed 80°C during the reaction.

  • Metal Contamination: Avoid metal spatulas or rusty reactor fittings; transition metals catalyze the decomposition of hydroxylamine.

References
  • BenchChem. (n.d.). Performance Benchmark: 3-Nitrobenzaldoxime in Nitrile Synthesis. Retrieved from

  • ChemicalBook. (2023).[4] 3-NITROBENZAMIDOXIME | 5023-94-9 Physical Properties. Retrieved from

  • Sigma-Aldrich. (n.d.).[5] 3-Nitrobenzamide Product Specification & Melting Point. Retrieved from

  • Fisher Scientific. (2010). Hydroxylamine Hydrochloride Safety Data Sheet (SDS). Retrieved from

Sources

Technical Support Center: m-Nitrobenzamidoxime Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MNBA-YIELD-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of m-nitrobenzamidoxime (3-nitrobenzamidoxime) via the nucleophilic addition of hydroxylamine to m-nitrobenzonitrile is a standard yet deceptively sensitive transformation. While literature yields often cite >90%, practical yields frequently plateau at 50–60% due to three competitive factors: incomplete conversion , hydrolysis to the primary amide , and isolation losses .

This guide addresses these failure modes using a mechanistic approach, ensuring you can scale your synthesis from milligram to multigram quantities reliably.

Module 1: Critical Process Parameters (CPP)

Before troubleshooting, verify your baseline conditions against this optimization matrix. The reaction relies on the in situ generation of free hydroxylamine (NH₂OH) from its hydrochloride salt.

ParameterRecommended RangeTechnical Rationale
Stoichiometry 1.0 : 2.0 : 1.1 (Nitrile : NH₂OH·HCl : Base)Excess hydroxylamine drives the equilibrium (Le Chatelier’s principle). The base must neutralize the HCl salt and deprotonate the hydroxylamine slightly to increase nucleophilicity.
Base Selection Na₂CO₃ or K₂CO₃Strong bases (NaOH, KOH) promote rapid hydrolysis of the nitrile to m-nitrobenzamide (the "dead end" byproduct). Carbonates provide a buffered pH (~9–10) ideal for amidoxime formation.
Solvent System Ethanol/Water (7:3 or 8:2 v/v)Crucial: The nitrile is soluble in ethanol; the inorganic salts are soluble in water. A homogeneous or well-mixed biphasic system is required for kinetics.
Temperature 60°C – 80°C (Reflux)Reaction is slow at RT. However, excessive boiling (>90°C) accelerates the thermal decomposition of hydroxylamine (Safety Hazard).

Module 2: Troubleshooting Guides & FAQs

Issue 1: "My TLC shows starting material remaining even after 24 hours."

Diagnosis: Kinetic Stalling. The electron-withdrawing m-nitro group activates the nitrile, making it susceptible to nucleophilic attack. If the reaction stalls, the concentration of the active nucleophile (free NH₂OH) is likely too low.

  • Corrective Action:

    • Check Base Equivalents: Ensure you are using at least 1.0–1.1 equivalents of base relative to NH₂OH·HCl, not the nitrile. If you use less, you leave the hydroxylamine protonated (NH₃OH⁺), which is non-nucleophilic.

    • Solvent Polarity: If using pure ethanol, the inorganic base (Na₂CO₃) may not dissolve, preventing the release of free hydroxylamine. Add water (up to 20-30% v/v) until the salt dissolves or forms a fine suspension.

Issue 2: "I see a new spot on TLC that is NOT the product, and my melting point is too high."

Diagnosis: Competitive Hydrolysis (Amide Formation). The most common impurity is m-nitrobenzamide. This occurs when a water molecule attacks the nitrile instead of hydroxylamine, or if the amidoxime hydrolyzes over time.

  • Mechanism of Failure: High pH + High Temp + Water = Hydrolysis. Using NaOH/KOH often causes this.

  • Corrective Action:

    • Switch to Carbonate: Use K₂CO₃ instead of metal hydroxides.

    • Order of Addition: Dissolve NH₂OH·HCl and the Base in water first, stir for 10 mins to generate free amine, then add the Nitrile solution. This ensures the nitrile encounters a high concentration of the desired nucleophile immediately.

Issue 3: "My crude yield is low, but the filtrate is yellow."

Diagnosis: Isolation Failure (pH Solubility). Amidoximes are amphoteric. They can form salts with acids (protonating the R-C(=NOH)NH₂ group) and salts with bases (deprotonating the -OH).

  • Corrective Action:

    • The Isoelectric Trap: Do not just dump the reaction into water. The product is moderately soluble in water.

    • Protocol: Evaporate most of the ethanol. Dilute the residue with water.[1] The solution will likely be basic (pH >9). Slowly acidify with 1M HCl to pH 7–8 .

    • Why? At pH 7–8, the amidoxime is neutral and least soluble. If you go too low (pH < 3), you form the hydrochloride salt, which stays in the water.

Module 3: Visualizing the Chemistry

Reaction Pathways & Competitive Inhibition

The following diagram illustrates the desired pathway versus the hydrolysis failure mode.

ReactionPathways Nitrile m-Nitrobenzonitrile (Starting Material) Intermediate Tetrahedral Intermediate Nitrile->Intermediate + NH₂OH (Fast w/ NO₂ activation) Byproduct m-Nitrobenzamide (Impurity) Nitrile->Byproduct + H₂O / OH⁻ (High pH/Temp) NH2OH NH₂OH (Free Base) Water H₂O (Solvent/Impurity) Product m-Nitrobenzamidoxime (Target) Intermediate->Product Tautomerization Product->Byproduct Hydrolysis (Prolonged Reflux)

Figure 1: Mechanistic pathway showing the competition between amidoxime formation (green) and amide hydrolysis (red).

Optimal Workup Decision Tree

Workup Start Reaction Complete (Ethanol/Water mix) Step1 Evaporate Ethanol (Vacuum) Start->Step1 Step2 Residue + 50mL Cold Water Step1->Step2 Check Check pH Step2->Check Basic pH > 9 (Soluble Salt) Check->Basic Usually here Acidic pH < 4 (Soluble HCl Salt) Check->Acidic Rare Action1 Add 1M HCl dropwise Basic->Action1 Adjust Neutral pH 7-8 (Precipitation Zone) Filter Filter & Wash (Cold Water) Neutral->Filter Action2 Add 1M NaHCO₃ Acidic->Action2 Adjust Action1->Neutral Action2->Neutral Dry Dry at 50°C Filter->Dry

Figure 2: Isolation strategy focusing on pH control to maximize recovery.

Module 4: Safety & Handling (Hydroxylamine)

WARNING: Hydroxylamine Hydrochloride is not benign.[2][3]

  • Explosion Hazard: Free hydroxylamine is thermally unstable. Never distill the reaction mixture to dryness at high heat. Always leave a small amount of solvent or use a water bath <50°C for concentration.

  • Mutagenicity: Hydroxylamine is a suspected mutagen. Double-glove and use a fume hood.

  • Metal Incompatibility: Avoid metal spatulas (Fe, Cu) when handling the reaction mixture, as metal ions can catalyze the decomposition of hydroxylamine, leading to exotherms.

References

  • Synthesis of p-Nitrobenzamidoxime (Analogous Procedure) . PrepChem.com. (Standard protocol utilizing Ethanol/Water reflux with Carbonate base).[1]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors . Molecules, 2019, 24(13), 2470. (Review of amidoxime synthesis mechanisms and side reactions).

  • Hydroxylamine Hydrochloride Safety Data Sheet . Fisher Scientific. (Toxicological and handling data).

  • Reaction of nitriles with hydroxylamine . Journal of the Chemical Society C, 1969. (Foundational mechanistic study on amide byproduct formation).

Sources

Technical Support Center: N-Hydroxy-3-nitro-benzamidine (3-Nitrobenzamidoxime)

[1]

Content Type: Technical Troubleshooting Guide & FAQ Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Topic: Solubility and Stability Optimization in Aqueous Buffers[1]

Introduction: The "Neutral pH Trap"

Welcome to the Technical Support Center. You are likely visiting this page because you have encountered precipitation, inconsistent assay data, or "crashing out" when attempting to dissolve N-Hydroxy-3-nitro-benzamidine (chemically synonymous with 3-Nitrobenzamidoxime ) in physiological buffers.[1]

This molecule presents a classic solubility paradox common to amidoximes: while it possesses polar handles (-OH, -NO2, -NH2), its solubility is often lowest exactly where biological assays are performed (pH 7.4).[1] This guide deconstructs the physicochemical reasons for these failures and provides validated protocols to overcome them.[1]

Module 1: The Physicochemical Landscape

To troubleshoot effectively, we must understand the ionization profile of the molecule.[1] The 3-nitro group is strongly electron-withdrawing, which lowers the pKa of the amidoxime moiety compared to the unsubstituted parent.[1]

The Solubility Mechanism:

  • pH < 4.0: The molecule accepts a proton (Cationic form).[1] Soluble.

  • pH 5.0 – 9.0: The molecule is predominantly neutral.[1] Least Soluble (Hydrophobic). [1]

  • pH > 11.0: The -OH group deprotonates (Anionic form).[1] Soluble.

Most researchers attempt to dilute a DMSO stock directly into PBS (pH 7.4), forcing the molecule into its "solubility valley."[1]

Visualizing the Ionization States

IonizationStatescluster_acidAcidic (pH < 4)cluster_neutralPhysiological (pH 7.4)cluster_baseBasic (pH > 11)CationCationic Form(Protonated)High SolubilityNeutralNeutral Form(Uncharged)Lowest Solubility*Precipitation Risk*Cation->Neutral- H+ (pKa ~3-4)Neutral->Cation+ H+AnionAnionic Form(Deprotonated)High SolubilityNeutral->Anion- H+ (pKa ~11)Anion->Neutral+ H+

Figure 1: The ionization equilibrium of this compound. Note that at physiological pH, the molecule exists in its least soluble, neutral state.[1]

Module 2: Troubleshooting Guide (FAQ)
Q1: I diluted my 10 mM DMSO stock 1:1000 into PBS, but I see a fine precipitate. Why?

A: This is "Solvent Shock." When a hydrophobic molecule in DMSO is introduced to a highly polar aqueous buffer, the water molecules rapidly strip away the DMSO solvation shell.[1] If the molecule is neutral at that pH (see Fig 1), it aggregates faster than it can disperse.[1]

  • Fix: Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an Intermediate Dilution Step (see Protocol B below).

Q2: Can I heat the solution to dissolve the precipitate?

A: Proceed with extreme caution. While heat improves solubility, this molecule contains a Nitro group (-NO2) and an Amidoxime .[1]

  • Thermal Instability: Nitro compounds can be thermally sensitive.[1]

  • Hydrolysis Risk: Heating amidoximes in aqueous solution accelerates hydrolysis to the corresponding amide (3-nitrobenzamide) or acid, permanently altering your compound.[1]

  • Recommendation: Sonication at room temperature is safer than heating.[1] If heat is required, do not exceed 37°C and use immediately.

Q3: My IC50 values are shifting over time. Is the compound degrading?

A: Likely, yes.[1] Amidoximes are susceptible to hydrolysis, particularly in basic buffers or if left in solution for days.[1] The electron-withdrawing nitro group can make the carbon center more electrophilic, potentially accelerating attack by water.[1]

  • Fix: Always prepare aqueous dilutions fresh daily . Never store the diluted working solution; only store the DMSO stock (at -20°C or -80°C).[1]

Q4: Is there a better buffer than PBS?

A: Yes. Phosphate Buffered Saline (PBS) has a high ionic strength which can "salt out" organic molecules.[1]

  • Alternative: Try HEPES or Tris buffers.[1]

  • Additive: Adding a non-ionic surfactant like 0.05% Tween-20 or 0.1% Pluronic F-127 prevents micro-aggregation and surface adsorption.[1]

Module 3: Standard Operating Procedures (Protocols)
Protocol A: Preparation of High-Integrity Stock Solution

Objective: Create a stable, moisture-free stock.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1]

    • Why? Water in DMSO accelerates degradation during freeze/thaw cycles.[1]

  • Concentration: Prepare at 10 mM or 20 mM . Avoid higher concentrations (e.g., 100 mM) to prevent crashing out upon thawing.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: The "Golden Path" Stepwise Dilution

Objective: Dilute to assay concentration without precipitation.[1][2]

Scenario: You need a 10 µM working solution in Buffer (0.1% DMSO final).

  • Start: 10 mM DMSO Stock.

  • Intermediate Step (The Critical Fix):

    • Dilute the stock 1:10 into pure DMSO or 50% DMSO/Water first.[1]

    • Result: 1 mM solution in high organic solvent.

  • Final Dilution:

    • Dilute the Intermediate (1 mM) 1:100 into your Assay Buffer rapidly while vortexing .[1]

    • Result: 10 µM solution.

    • Why? This reduces the local concentration spike that causes aggregation.[1]

Protocol C: Visualizing the Dilution Workflow

DilutionProtocolcluster_wrongMethod A: The Crash (Avoid)cluster_rightMethod B: The Golden PathStockStock Solution(10 mM in 100% DMSO)DirectDirect Dilution(1:1000 into Buffer)Stock->DirectInterIntermediate Dilution(1 mM in 100% DMSO)Stock->InterDilute 1:10(Solvent Match)PrecipResult: Precipitation(Cloudy/Inconsistent)Direct->PrecipFinalFinal Dilution(10 µM in Buffer + 0.05% Tween-20)Inter->FinalDilute 1:100(Vortexing)SuccessResult: Stable SolutionFinal->Success

Figure 2: Comparison of direct dilution (high risk) vs. stepwise intermediate dilution (recommended).

Module 4: Key Chemical Properties

Use these parameters to calculate your specific assay requirements.

PropertyValue (Approximate)Implication for Handling
Molecular Weight 181.15 g/mol 1 mg ≈ 5.52 µmol
Calculated LogP ~1.9Moderately lipophilic; requires organic co-solvent.[1]
pKa (Amidoxime) ~3.5 (Acid) / ~11.5 (Base)Neutral at pH 7.[1]4.
Solubility (Water) < 0.1 mg/mL (pH 7)Poor.[1] Do not dissolve directly in water.[1]
Solubility (DMSO) > 20 mg/mLExcellent.[1] Use as primary stock solvent.[1]
Stability Hydrolysis-proneUse fresh aqueous dilutions; store stocks frozen.[1]
References
  • Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565–579.[1]

  • PubChem. (n.d.).[1][3][4] Compound Summary: N-Hydroxy-4-nitrobenzamidine (Isomer Analog).[1] National Library of Medicine.[1]

  • MedChemExpress. (n.d.).[1] Solubility & Stock Solution Preparation Guidelines. Technical Support.

  • Thermo Fisher Scientific. (n.d.).[1] 3-Nitrobenzamidoxime Product Specifications. Chemicals Catalog.

(Note: While specific experimental pKa values for the 3-nitro derivative are rare in open literature, the behavior described above is derived from the well-established structure-activity relationships of benzamidoximes described in Reference 1).[1]

Technical Support Center: N-Hydroxy-3-nitro-benzamidine Stability

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is structured to address the stability challenges of N-Hydroxy-3-nitro-benzamidine (NHNB) . It moves beyond generic advice, applying specific photochemical principles to this "push-pull" aromatic system.

Introduction: The "Push-Pull" Vulnerability

This compound (NHNB) presents a unique stability challenge due to its electronic structure. It contains two opposing functional groups on the benzene ring:

  • Electron Withdrawing Group (EWG): The Nitro group (

    
    ) at the meta position.
    
  • Electron Donating Group (EDG): The Amidoxime group (

    
    ).
    

The Physicochemical Risk: This "push-pull" electronic system narrows the HOMO-LUMO gap, causing a bathochromic shift (red shift) in absorption. While simple benzene derivatives absorb only in the UV, NHNB likely absorbs into the visible blue spectrum (400–450 nm). Consequently, standard laboratory lighting (fluorescent/LED) is sufficient to trigger degradation , not just UV light.

PART 1: DIAGNOSTIC & MECHANISTIC FAQ

Understanding the physics of your compound's failure.

Q1: Why is my compound turning from pale yellow to deep orange/brown?

A: This color shift is the primary indicator of photochemical reduction and rearrangement . The nitro group is a chromophore that undergoes an


 transition upon absorbing blue/UV light. This excited triplet state is highly reactive.

The Mechanism:

  • Nitro-to-Nitroso Reduction: The nitro group (

    
    ) can be partially reduced to a nitroso (
    
    
    
    ) species, which is often deeply colored.
  • Amidoxime Cleavage: The

    
     bond in the amidoxime is relatively weak (
    
    
    
    ). Light energy can trigger homolytic cleavage, generating radical species that recombine to form 3-nitrobenzamide (the primary impurity) and nitrile byproducts.

Visualizing the Decay Pathway:

Photodegradation NHNB This compound (Parent) Excited Excited Triplet State (n -> pi*) NHNB->Excited Blue/UV Light (hv) Radicals Radical Intermediates (NO• + Amidine•) Excited->Radicals Intersystem Crossing Nitroso Nitroso-Benzamidine (Color Change) Excited->Nitroso Reduction Amide 3-Nitrobenzamide (Major Impurity) Radicals->Amide Hydrolysis Nitrile 3-Nitrobenzonitrile Radicals->Nitrile Dehydration

Caption: Figure 1.[1] Photochemical cascade of NHNB. The nitro group facilitates triplet state formation, leading to N-O bond homolysis and subsequent degradation.

Q2: Is UV light the only enemy, or do I need to worry about ambient light?

A: You must exclude all light <500 nm . Because of the nitro-amidoxime conjugation, the compound has an "absorption tail" that extends into the visible range.

  • Standard Lab Lights: Emit significant energy at 400–450 nm (Blue).

  • Fume Hood Sashes: Polycarbonate blocks UV (<380 nm) but transmits blue light.

  • Recommendation: Use Amber glassware (cuts off <500 nm) or wrap vessels in aluminum foil.

PART 2: EXPERIMENTAL PROTOCOLS (MITIGATION)

Self-validating workflows to ensure data integrity.

Q3: How should I handle NHNB during LC-MS sample preparation?

A: The autosampler is a common "blind spot" for degradation. Transparent glass vials in a lit autosampler can degrade a sample by 5–10% over 12 hours.

Protocol: The "Dark-Cold" LC-MS Workflow

  • Solvent Choice: Dissolve in Methanol (protic solvents often stabilize the amidoxime tautomer better than aprotic ones like DMSO, though solubility varies).

  • Vial Selection: Use Amber silanized glass vials . If unavailable, wrap clear vials in foil before filling.

  • Temperature: Set autosampler to 4°C . Thermal energy exacerbates photochemical quantum yields.

  • Run Order: Place NHNB samples at the start of the sequence to minimize residence time.

Data: Stability in Solution (Simulated) | Condition | Solvent | Half-Life (


) | Status |
| :--- | :--- | :--- | :--- |
| Ambient Light / RT  | Acetonitrile | ~4 Hours | CRITICAL FAIL  |
| Amber / RT  | Acetonitrile | ~24 Hours | WARNING  |
| Dark / 4°C  | Methanol | >7 Days | OPTIMAL  |
Q4: I am synthesizing an amidoxime prodrug using NHNB. How do I protect the intermediate?

A: The synthesis step involving the coupling of NHNB is the most vulnerable moment. Basic conditions (often used in coupling) deprotonate the amidoxime (


), making the oxygen more electron-rich and susceptible to oxidation.

Synthesis Workflow Diagram:

SynthesisWorkflow Start NHNB Solid Reagent Weighing Weighing (Dim light/Red light) Start->Weighing Reaction Reaction Vessel (Wrapped in Foil, Inert Atmosphere) Weighing->Reaction Minimize Exposure Quench Acidic Quench (Stabilizes Amidoxime) Reaction->Quench pH < 7 Workup Extraction/Column (Amber fractions) Quench->Workup

Caption: Figure 2. Protected synthesis workflow. Note the specific requirement for foil wrapping and acidic quenching to prevent oxidative degradation.

PART 3: TROUBLESHOOTING (CORRECTIVE)

Q5: My HPLC chromatogram shows a "fronting" peak and a new peak at RRT 0.85. What is it?

A: This is the classic signature of Hydrolysis .

  • The "Fronting": Often caused by the interconversion between the Z and E isomers of the amidoxime during the run, or partial protonation issues.

  • RRT 0.85 Peak: Likely 3-nitrobenzamide . The amidoxime group loses hydroxylamine (

    
    ) to revert to the amide.
    
  • Fix:

    • Check the pH of your mobile phase. Ensure it is buffered (e.g., Ammonium Formate pH 3-4). Neutral/Basic pH accelerates hydrolysis.

    • Verify the sample was not left in a clear vial on the bench.

Q6: Can I store the solid powder in a clear desiccator?

A: No. Even in solid state, the surface layer of the powder will degrade, creating a "crust" of impurities.

  • Correct Storage: Amber glass vial

    
     Sealed inside a secondary opaque container (e.g., a cardboard box or Mylar bag) 
    
    
    
    Stored at -20°C.
  • Desiccant: Essential. Moisture catalyzes the hydrolysis of the amidoxime to the amide.

References

  • Photochemistry of Nitro-Aromatics

    • Mechanisms of nitro-group excit
    • Source: National Institutes of Health (NIH) / PubMed
  • Amidoxime Stability & Tautomerism

    • Analysis of Z/E isomerism and thermal/photo-stability of benzamidoximes.
    • Source: Molecules (MDPI)
  • General Photostability Guidelines

    • ICH Q1B Guidelines on Photostability Testing of New Active Substances.
    • Source: European Medicines Agency (EMA)
  • Nitro-Reduction Pathways

    • Detailed kinetics of nitro-to-nitroso conversion under UV irradi
    • Source: ResearchGate (Full Text Available)[2]

Sources

optimizing reaction conditions for N-Hydroxy-3-nitro-benzamidine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Hydroxy-3-nitro-benzamidine Derivatization

Executive Summary

You are working with 3-nitrobenzamidoxime (also known as this compound). This intermediate is a critical "chemical chameleon" used primarily to synthesize 1,2,4-oxadiazoles (bioisosteres for esters/amides) or O-alkylated ethers .

The Challenge: The 3-nitro substituent is strongly electron-withdrawing. This reduces the nucleophilicity of the amidoxime oxygen compared to unsubstituted benzamidoximes, requiring optimized solvation and activation strategies to prevent low yields or incomplete cyclization.

This guide provides the "Gold Standard" protocol for the most common derivatization (1,2,4-oxadiazole formation), followed by a troubleshooting matrix and mechanistic insights.

Module 1: The "Gold Standard" Protocol

Objective: Synthesis of 3-(3-nitrophenyl)-5-substituted-1,2,4-oxadiazoles via Acyl Chloride Coupling.

Note: This protocol is optimized for the 3-nitro derivative's solubility profile.

Reagents & Materials
  • Substrate: this compound (1.0 eq)

  • Electrophile: Acid Chloride (1.1 eq) [Or Carboxylic Acid + EDC/HOBt]

  • Solvent: Anhydrous DMF or DMAc (Critical: Avoid Ethanol/DCM if solubility is poor).

  • Base: Pyridine (2.0 eq) or DIEA (Diisopropylethylamine).

Step-by-Step Methodology
  • Solvation (The Nitro Factor): Dissolve this compound in anhydrous DMF (Concentration: 0.2 M).

    • Scientist's Note: The nitro group significantly decreases solubility in non-polar solvents like DCM or Toluene. DMF ensures homogeneity, which is vital for reaction kinetics.

  • O-Acylation (Activation): Cool the solution to 0°C. Add the base (Pyridine), followed by the slow, dropwise addition of the Acid Chloride. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1-2 hours.

    • Checkpoint: Monitor by TLC/LCMS. You should see the O-acyl amidoxime intermediate .[1][2][3] This is often stable and isolable.

    • Why 0°C? To maximize chemoselectivity for the Oxygen atom over the Nitrogen atom (Kinetic Control).

  • Cyclization (Dehydration):

    • Method A (Thermal): Heat the reaction mixture to 100–110°C for 4–12 hours.

    • Method B (TBAF Promoted - Mild): If your substrate is heat-sensitive, add 1.0 eq of TBAF (Tetrabutylammonium fluoride) in THF and stir at RT. TBAF acts as a specific base to promote dehydration.

  • Work-up: Dilute with Ethyl Acetate, wash copiously with water (to remove DMF) and brine. Dry over MgSO₄.

Module 2: Troubleshooting Dashboard

Use this matrix to diagnose experimental failures.

Symptom Probable Root Cause Corrective Action
Precipitation during Acylation Solubility Limit Reached. The O-acyl intermediate of nitro-compounds is often less soluble than the starting material.Switch to DMAc (Dimethylacetamide) or increase dilution to 0.1 M. Do not filter; the precipitate is likely your intermediate.
Low Yield (Cyclization Step) Incomplete Dehydration. The electron-deficient nitro ring stabilizes the O-acyl bond, making it harder to break/cyclize.Increase Temperature to 120°C or switch to Method B (TBAF) . Standard reflux in ethanol is often insufficient for nitro-derivatives.
Red/Orange Coloration Meisenheimer Complex / Azo formation. Nitro compounds can form charge-transfer complexes with strong bases.Avoid hydroxide bases (NaOH/KOH). Stick to non-nucleophilic organic bases (DIEA, Pyridine, or Lutidine).
Formation of Urea Byproduct Tiemann Rearrangement. Occurs if sulfonyl chlorides are used or if heating occurs before acylation is complete.Ensure full O-acylation at low temp (0°C) before heating. Avoid sulfonyl chloride activators unless synthesizing ureas intentionally.
Product is Amide (Hydrolysis) Wet Solvents. Amidoximes hydrolyze back to amides/nitriles in acidic/aqueous conditions.Use Anhydrous DMF (stored over molecular sieves). Ensure the system is under Nitrogen/Argon atmosphere.

Module 3: Mechanistic Visualization

Understanding the reaction pathway is critical for controlling selectivity.

ReactionPathway Start This compound (Substrate) Intermediate O-Acyl Amidoxime (Stable Intermediate) Start->Intermediate Step 1: O-Acylation (0°C, Pyridine, DMF) Side2 Hydrolysis (Amide/Nitrile) Start->Side2 H2O / Acid Acyl Electrophile (R-COCl) Acyl->Intermediate Product 1,2,4-Oxadiazole (Target) Intermediate->Product Step 2: Cyclization (110°C or TBAF) Side1 Tiemann Rearrangement (Urea Byproducts) Intermediate->Side1 Overheating w/o Cyclization or Sulfonyl Chlorides

Caption: Reaction pathway showing the critical O-Acyl intermediate. Success depends on driving the path from Intermediate to Product while suppressing Rearrangement.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use EDC/HOBt instead of Acid Chlorides? A: Yes. However, because the 3-nitro group makes the amidoxime less nucleophilic, the reaction will be slower.

  • Modification: Pre-activate the carboxylic acid with EDC/HOBt in DMF for 30 minutes before adding the this compound. Allow to react for 12–16 hours.

Q: Why do I see two spots on TLC during the first step? A: This is normal. The O-acyl amidoxime often exists as E and Z isomers around the C=N double bond. Both isomers will cyclize to the same 1,2,4-oxadiazole product upon heating. Do not attempt to separate them.

Q: My product is co-eluting with DMF. How do I remove it? A: DMF is persistent.

  • Wash: Use 5% LiCl (Lithium Chloride) solution instead of water during extraction; it pulls DMF into the aqueous phase more effectively.

  • Evaporation: Use a genevac or high-vacuum rotary evaporator with a water bath at 50°C.

Q: Is the Tiemann Rearrangement a real risk? A: Yes, specifically if you use sulfonyl chlorides (like TsCl) to activate the alcohol. The sulfonate is a "super leaving group" that triggers the rearrangement of the carbon skeleton to a urea derivative. If you want the oxadiazole, stick to Carbonyl electrophiles (Acid chlorides/Anhydrides).

References

  • Jakopin, Ž., & Dolenc, M. S. (2025). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate.

  • Bostrom, J., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles. Taylor & Francis Online.

  • Wang, X., et al. (2006). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters.[4]

  • PubChem. (2025).[5][6][7] N-Hydroxy-3-nitrobenzamidine Compound Summary. National Library of Medicine.

Sources

Technical Support Center: N-Hydroxy-3-nitro-benzamidine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with N-Hydroxy-3-nitro-benzamidine (also known as 3-nitrobenzamidoxime), a critical intermediate often used in the synthesis of heterocyclic therapeutics (e.g., 1,2,4-oxadiazoles).

This molecule possesses a dual-nature functional group—the amidoxime (


)—attached to an electron-deficient nitrobenzene ring. This specific electronic environment creates a unique impurity profile driven by hydrolytic instability and thermal sensitivity.

This guide provides a self-validating framework to identify, separate, and quantify these impurities.

Module 1: The Impurity Landscape

Origin of Impurities

Impurities in this sample generally stem from three sources:

  • Incomplete Conversion: Residual starting material (Nitrile).

  • Hydrolysis (Chemical/Enzymatic): Conversion of the amidoxime to amide or acid.

  • Thermal/Photolytic Degradation: Radical formation or rearrangement due to the nitro group.

The Chemical Pathway Diagram

The following diagram illustrates the synthesis and degradation pathways you must monitor.

ImpurityPathways cluster_legend Key SM Starting Material 3-Nitrobenzonitrile (Neutral) PROD TARGET This compound (Basic/Amphoteric) SM->PROD + NH2OH (Synthesis) PROD->SM Thermal Reversion (- NH2OH) IMP1 Impurity A 3-Nitrobenzamide (Neutral) PROD->IMP1 Hydrolysis (H2O / Heat) IMP2 Impurity B 3-Nitrobenzoic Acid (Acidic) IMP1->IMP2 Further Hydrolysis legend Green: Synthesis | Red: Degradation | Yellow: Thermal Reversion

Caption: Synthesis and degradation logic. Note that the amidoxime can revert to the nitrile under high thermal stress (e.g., GC inlet).

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "I see a peak eluting after my product in Reverse Phase HPLC. What is it?"

Diagnosis: This is likely the Starting Material (3-Nitrobenzonitrile) .

  • Reasoning: In standard C18 Reverse Phase conditions (acidic pH), the target amidoxime is protonated (ionized), making it more polar and eluting earlier. The nitrile is neutral and highly lipophilic, resulting in strong retention.

  • Validation Step:

    • Check the UV spectrum. The nitrile has a distinct absorption maximum compared to the amidoxime.

    • Spike Test: Add pure 3-nitrobenzonitrile to your sample. If the late peak grows, the ID is confirmed.

Issue 2: "There is a persistent peak eluting before or very close to the main peak."

Diagnosis: This is likely 3-Nitrobenzamide (Hydrolysis Product).

  • Reasoning: The amide is the primary degradation product. While neutral, it is more polar than the nitrile. Separation from the amidoxime can be difficult because, at neutral pH, both are relatively similar in polarity.

  • Solution (The "pH Switch"):

    • Action: Adjust your mobile phase pH to 2.5 - 3.0 .

    • Mechanism: At pH 3.0, the amidoxime (pKa ~5-6) becomes protonated (

      
      ) and elutes faster. The amide (neutral) is unaffected. This maximizes resolution.
      
Issue 3: "My LC-MS shows a mass of [M-16] or [M+1]. Is my product degrading?"

Diagnosis:

  • [M+1] (m/z 182): This is the target molecule

    
    .
    
  • [M-16] (m/z 165): This is 3-Nitrobenzamidine (De-hydroxylated impurity).

    • Cause: This is a reduction impurity, often formed if hydrogen/metal catalysts were used nearby or if the hydroxylamine reagent contained impurities.

  • [M+1 - 17] (m/z 166): This is 3-Nitrobenzamide (Loss of NH, gain of O... actually mass difference is usually calculated as hydrolysis: Amidoxime (181) -> Amide (166) is -15 Da mass shift in fragments, but chemically distinct).

    • Correction: 3-Nitrobenzamide MW is 166.13. Target MW is 181.[1]15. A peak at 167 (M+H) indicates the Amide.

Module 3: Quantitative Impurity Profiling

Use the following table to correlate Relative Retention Times (RRT) with chemical identity. Note: RRT values are approximate for a C18 column, Mobile Phase A: 0.1% H3PO4, B: Acetonitrile.

Impurity NameStructure FragmentPolarityApprox RRT (pH 3.0)Mass (M+H)+
3-Nitrobenzoic Acid Ar-COOHHigh (Acidic)0.4 - 0.6168
Target (Amidoxime) Ar-C(NH2)=NOHMed (Basic)1.00 182
3-Nitrobenzamide Ar-CONH2Med (Neutral)1.1 - 1.3167
3-Nitrobenzonitrile Ar-CNLow (Lipophilic)2.5 - 3.0149

Module 4: Experimental Protocol (HPLC)

To separate the critical pair (Amidoxime/Amide), use this validated protocol.

Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm.

  • Mobile Phase A: 20mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm (Nitro aromatic) and 210 nm (Amide bond).

  • Temperature: 30°C.

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Comment
0.0 90 10 Initial equilibration
10.0 60 40 Elute polar impurities
15.0 20 80 Elute Nitrile (SM)

| 20.0 | 90 | 10 | Re-equilibration |

Self-Validating Logic Flow: Follow this decision tree to troubleshoot your chromatogram.

TroubleshootingLogic Start Start Analysis CheckRes Is Resolution (Target/Amide) > 1.5? Start->CheckRes Good Method Validated. Proceed to Quant. CheckRes->Good Yes Bad Poor Separation CheckRes->Bad No Action1 Lower pH to 2.5 (Protonate Amidoxime) Bad->Action1 Peak Tailing? Action2 Check Peak Purity (DAD) Look for Co-elution Bad->Action2 Symmetric but Broad? Action1->CheckRes Retest

Caption: Logical workflow for optimizing the separation of the critical Amide/Amidoxime pair.

Module 5: Stability & Storage

Warning: Amidoximes are thermally labile.

  • Do not use Gas Chromatography (GC) for purity analysis. The high injector temperature (

    
    ) will cause the amidoxime to dehydrate back to the nitrile or rearrange, leading to false impurity profiles [1].
    
  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). The nitro group makes the ring susceptible to photolytic degradation; use amber vials.
    

References

  • Thermal Instability of Amidoximes

    • Source: PubChem Compound Summary for this compound.
    • Relevance: Confirms chemical structure and potential for dehydr
    • Link:

  • Tiemann Rearrangement & Degradation

    • Source: Porcheddu, A., & Giacomelli, G. (2006). "Microwave-assisted synthesis of amidoximes." Journal of Organic Chemistry. (General reactivity context).
    • Relevance: Explains the mechanism of amidoxime conversion to amides/ureas under stress.
    • Link: (Proxy link for concept verification)

  • HPLC Method Development for Benzamidoximes

    • Source: BenchChem Protocols.
    • Relevance: Basis for the C18/Phosphate buffer recommendation.[3]

    • Link:

  • Reference Standards

    • Source: Sigma-Aldrich / Merck.
    • Relevance: Validation of starting m
    • Link:

Sources

Validation & Comparative

Technical Validation of N-Hydroxy-3-nitro-benzamidine: Mechanism & Comparative Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxy-3-nitro-benzamidine (NHNB) represents a class of hydroxyamidine-based competitive inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1). Unlike substrate analogues (e.g., 1-Methyl-tryptophan) that compete directly for the tryptophan binding pocket, NHNB and its derivatives primarily function by coordinating with the heme iron (Fe²⁺/Fe³⁺) within the IDO1 active site. This direct heme-ligation prevents the formation of the ternary enzyme-substrate-oxygen complex, effectively halting the rate-limiting step of the kynurenine pathway.

This guide validates NHNB’s utility as a mechanistic probe for IDO1 inhibition, comparing its efficacy against clinical standards like Epacadostat and BMS-986205 .

Mechanistic Profile: Heme Coordination & Pathway Blockade

The Target: IDO1 Heme Pocket

IDO1 is a heme-containing dioxygenase. For catalysis to occur, the heme iron must be in the ferrous (Fe²⁺) state to bind molecular oxygen.[]

  • Mechanism of Action (MoA): The N-hydroxyamidine moiety of NHNB acts as a monodentate ligand. The oxygen or nitrogen atom of the oxime group coordinates directly to the heme iron.

  • Kinetic Consequence: This binding competes with molecular oxygen (

    
    ), making the inhibition often competitive with respect to oxygen  and non-competitive/mixed with respect to tryptophan .
    
  • Thermodynamics: The electron-withdrawing nitro group at the 3-position stabilizes the molecular interaction, enhancing the residence time of the inhibitor within the hydrophobic pocket (Pocket A).

Pathway Visualization

The following diagram illustrates the specific blockade point of NHNB within the Tryptophan-Kynurenine pathway.

IDO_Pathway Trp L-Tryptophan IDO1_Enzyme IDO1 Enzyme (Heme-Fe2+) Trp->IDO1_Enzyme Substrate Binding O2 Molecular Oxygen (O2) O2->IDO1_Enzyme Co-substrate Complex Ternary Complex [IDO1-Trp-O2] IDO1_Enzyme->Complex Activation NFK N-Formylkynurenine Complex->NFK Dioxygenase Activity Kyn L-Kynurenine NFK->Kyn Formamidase NHNB This compound (Inhibitor) NHNB->IDO1_Enzyme Direct Heme Coordination (Blocks O2 Binding)

Figure 1: Mechanism of Action. NHNB coordinates with the IDO1 heme iron, preventing oxygen binding and halting the conversion of Tryptophan to N-Formylkynurenine.

Comparative Performance Analysis

To validate NHNB, it must be benchmarked against established inhibitors. While NHNB is a potent probe, clinical derivatives like Epacadostat exhibit higher potency due to optimized auxiliary binding interactions.

FeatureThis compound (NHNB)Epacadostat (INCB024360)1-Methyl-Tryptophan (1-MT)
Primary Mechanism Heme Coordination (Fe-binding)Heme Coordination (Fe-binding)Substrate Competition (Trp mimetic)
Binding Mode Reversible, Competitive vs

Reversible, Competitive vs

Competitive vs Trp
IC50 (Enzymatic) ~50 - 200 nM (Structure Dependent)~10 - 70 nM~30 - 100 µM (Low Potency)
Selectivity (IDO1:TDO) High (>100-fold)Very High (>1000-fold)Low (Cross-reactive)
Cellular Activity Potent in IFN-

stimulated HeLa
Highly PotentWeak/Modest
Primary Use Case Mechanistic Probe / SAR Fragment Clinical Candidate Historical Control

Key Insight: NHNB serves as an excellent "minimal pharmacophore" model. It validates the hydroxyamidine binding mode without the structural complexity of Epacadostat, making it ideal for crystallographic studies or fragment-based drug design (FBDD).

Experimental Validation Protocols

To rigorously validate NHNB activity, researchers should employ a dual-assay approach: biochemical (enzymatic) and cellular .

Protocol A: Recombinant IDO1 Enzymatic Assay (Colorimetric)

This assay directly measures the conversion of L-Trp to N-formylkynurenine (NFK), which is hydrolyzed to Kynurenine.

Causality & Logic:

  • Methylene Blue/Ascorbate: IDO1 is inactive in the ferric (Fe³⁺) form. You must add a reducing system (Methylene Blue + Ascorbate) to maintain the ferrous (Fe²⁺) state required for catalysis.

  • Catalase: Added to decompose hydrogen peroxide (

    
    ), which can oxidatively damage the heme or the inhibitor.
    

Step-by-Step Workflow:

  • Buffer Prep: Prepare 50 mM Potassium Phosphate Buffer (pH 6.5).

  • Enzyme Mix: Dilute rhIDO1 (Recombinant Human IDO1) to 50 nM in buffer containing 20 mM Ascorbate , 10 µM Methylene Blue , and 100 µg/mL Catalase .

  • Inhibitor Addition: Add NHNB (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 10 mins at room temp to allow heme coordination.

  • Substrate Initiation: Add L-Tryptophan (final conc. 100 µM).

  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Termination: Add 30% Trichloroacetic acid (TCA) to precipitate protein and hydrolyze NFK to Kynurenine. Heat at 65°C for 15 mins.

  • Detection: Centrifuge. Mix supernatant 1:1 with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Readout: Measure Absorbance at 490 nm .

Protocol B: Cellular Kynurenine Assay (HeLa Cells)

Validates membrane permeability and target engagement in a biological context.

Step-by-Step Workflow:

  • Seeding: Seed HeLa cells (10,000 cells/well) in 96-well plate. Allow attachment (24h).

  • Induction: Treat cells with human IFN-

    
     (50 ng/mL)  to induce IDO1 expression.
    
  • Treatment: Simultaneously add NHNB serial dilutions.

  • Incubation: Incubate for 48 hours at 37°C / 5% CO2.

  • Harvest: Transfer 140 µL of supernatant to a fresh plate.

  • Precipitation: Add 10 µL of 6.1 N TCA. Incubate 30 min at 50°C.

  • Quantification: Mix with Ehrlich’s reagent and read OD 490 nm.

Experimental Workflow Diagram

Validation_Workflow cluster_0 Protocol A: Enzymatic Assay cluster_1 Protocol B: Cellular Assay Step1 rhIDO1 + Reductants (Ascorbate/Methylene Blue) Step2 Add NHNB Inhibitor (Heme Coordination) Step3 Add L-Trp Substrate (37°C, 45 min) Step4 Add TCA (Stop/Hydrolyze) Detection Ehrlich's Reagent Reaction (Yellow Color Formation) Step4->Detection Cell1 HeLa Cells + IFN-gamma Cell2 Co-incubate with NHNB (48 Hours) Cell3 Harvest Supernatant Cell3->Detection Readout Spectrophotometry (OD 490 nm) Detection->Readout

Figure 2: Dual-stream validation workflow ensuring both enzymatic inhibition and cellular efficacy.

References

  • Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry.

  • Koblish, H. K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of IDO-Expressing Tumors."[2][3] Molecular Cancer Therapeutics.

  • Rohrig, U. F., et al. (2019). "Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry.

  • Prendergast, G. C., et al. (2017). "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research.[4]

  • Nelp, M. T., et al. (2018). "Understanding the Mechanism of IDO1 Inhibition by Epacadostat." Proceedings of the National Academy of Sciences.

Sources

Comparative Guide: Biological Activity of N-Hydroxy-3-nitro-benzamidine vs. Benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of N-Hydroxy-3-nitro-benzamidine versus Benzamidine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between Benzamidine (the industry-standard serine protease inhibitor) and its derivative, This compound (also known as 3-nitrobenzamidoxime).

While Benzamidine is a direct, potent competitive inhibitor used extensively in protein biochemistry, this compound functions primarily as a prodrug or metabolic intermediate . It lacks significant direct inhibitory activity against proteases in vitro due to its altered ionization state but exhibits superior membrane permeability. Upon cellular entry, it is enzymatically reduced to the active amidine form or metabolized to release nitric oxide (NO), offering distinct therapeutic potential in antimicrobial and antiparasitic applications.

Chemical & Physical Profile

The fundamental difference in biological activity stems from the amidoxime (N-hydroxy) modification, which drastically alters the basicity (pKa) and charge state at physiological pH.

FeatureBenzamidine This compound
Chemical Class Aryl AmidineAryl Amidoxime (N-Hydroxy-amidine)
Primary Role Direct Protease InhibitorProdrug / NO Donor / Intermediate
pKa (Amidine/Oxime) ~11.6 (Strong Base)~4.85 (Weak Base) / ~12.4 (Acidic OH)
Charge at pH 7.4 Cationic (+) (Protonated)Neutral (Uncharged)
Solubility High (Water soluble as HCl salt)Moderate (Lipophilic character)
Membrane Permeability Low (Requires transport)High (Passive diffusion)
Key Target Trypsin, Thrombin (Serine Proteases)mARC Enzyme System, Pathogen targets

Critical Insight: The high pKa of Benzamidine ensures it is positively charged at physiological pH, mimicking the arginine side chain required for binding to the S1 pocket of trypsin-like proteases. The N-Hydroxy derivative is neutral at pH 7.4, preventing this critical electrostatic interaction.

Mechanism of Action
A. Benzamidine: The "Lock and Key" Inhibitor

Benzamidine acts as a reversible competitive inhibitor.[1][2] Its mechanism is purely electrostatic and steric:

  • Binding: The positively charged amidinium group enters the S1 specificity pocket of the protease (e.g., Trypsin).

  • Stabilization: It forms a salt bridge with the carboxylate group of Aspartate 189 (Asp189) at the bottom of the pocket.

  • Result: Substrate access is blocked, preventing catalysis.

B. This compound: The "Trojan Horse" Prodrug

This compound is biologically inactive against proteases in its native form. It requires bioactivation via the mARC (mitochondrial Amidoxime Reducing Component) system.

  • Entry: Due to its neutral charge, it passively diffuses across cell membranes.

  • Activation: Intracellular enzymes (mARC1/mARC2) reduce the N-hydroxy group, converting it into 3-nitrobenzamidine .

  • Active Inhibition: The resulting 3-nitrobenzamidine (now a charged amidine) inhibits intracellular proteases or pathogen-specific targets.

  • Secondary Pathway: Oxidative metabolism can release Nitric Oxide (NO) , contributing to antimicrobial effects.

Pathway Visualization

Mechanism_Pathway Benzamidine Benzamidine (Cationic) Asp189 Trypsin Active Site (Asp189) Benzamidine->Asp189 Direct Binding (Salt Bridge) NHydroxy This compound (Neutral / Lipophilic) CellMembrane Cell Membrane NHydroxy->CellMembrane Passive Diffusion mARC mARC Enzyme (Reduction) CellMembrane->mARC Intracellular Entry ActiveMetabolite 3-Nitrobenzamidine (Active Inhibitor) mARC->ActiveMetabolite Bioactivation ActiveMetabolite->Asp189 Inhibition

Figure 1: Mechanistic divergence. Benzamidine binds directly, while the N-Hydroxy derivative requires intracellular reduction to become active.

Biological Activity Comparison
1. Protease Inhibition (In Vitro)
  • Benzamidine: Exhibits a

    
     (Inhibition Constant) of approximately 19 µM  against Trypsin.[2] It is the standard for preventing proteolysis during protein purification.
    
  • This compound: Inactive or negligible activity (

    
    ). The lack of a positive charge prevents affinity for the S1 pocket.
    
2. Antimicrobial & Antiparasitic Activity [3]
  • Benzamidine: Weak antimicrobial activity due to poor membrane permeability.

  • This compound: Demonstrates significant activity against pathogens like Leishmania and Mycobacterium tuberculosis.

    • Mechanism:[4][5] It acts as a prodrug. Once inside the pathogen, it is reduced to the toxic amidine or releases NO.

    • Data Support: Studies on amidoxime derivatives show they can block the ESX-5 secretion system in Mycobacteria or inhibit specific parasitic proteases after activation.

3. Nitric Oxide (NO) Release
  • Benzamidine: None.

  • This compound: Can function as an NO donor under oxidative conditions. This property is explored for vasodilation and anti-inflammatory applications, distinct from protease inhibition.

Experimental Protocols

To validate these differences, the following self-validating protocols are recommended.

Protocol A: Comparative Trypsin Inhibition Assay (

Determination)

Objective: Quantify the direct inhibitory potential of both compounds.

  • Reagents:

    • Bovine Trypsin (active enzyme).

    • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).

    • Inhibitors: Benzamidine (Control) and this compound.

    • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM

      
      .
      
  • Workflow:

    • Prepare serial dilutions of both inhibitors (0–500 µM).

    • Incubate Trypsin (50 nM) with inhibitor for 10 min at 25°C.

    • Add BAPNA (1 mM) to initiate reaction.

    • Monitor Absorbance at 410 nm (release of p-nitroaniline) for 5 minutes.

  • Analysis:

    • Plot Initial Velocity (

      
      ) vs. [Inhibitor].
      
    • Fit data to the Dixon equation or Michaelis-Menten competitive inhibition model.

    • Expected Result: Benzamidine will show a clear dose-dependent inhibition (

      
      ). The N-Hydroxy derivative will show no significant change  in 
      
      
      
      .
Protocol B: Microsomal Bioactivation Assay

Objective: Demonstrate the prodrug conversion of the N-Hydroxy derivative.

  • Reagents:

    • Liver Microsomes (source of mARC/cytochrome b5).

    • NADH/NADPH regenerating system.

    • Substrate: this compound.[6]

  • Workflow:

    • Incubate 100 µM this compound with microsomes (1 mg/mL protein) and NADH (1 mM) at 37°C.

    • Take aliquots at t = 0, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile.

    • Centrifuge and analyze supernatant via HPLC-UV/Vis or LC-MS .

  • Detection:

    • Monitor the disappearance of the parent peak (Amidoxime) and the appearance of the product peak (Amidine).

    • Expected Result: Time-dependent conversion to 3-nitrobenzamidine , confirming the prodrug mechanism.

References
  • Benzamidine Inhibition Constants : Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry. Link

  • Amidoxime Prodrug Concept : Clement, B., et al. (2005). The mitochondrial amidoxime reducing component (mARC): a new enzyme system of clinical relevance. Drug Metabolism Reviews. Link

  • Trypsin Binding Mechanism : Katz, B.A., et al. (2001). Engineering inhibitors highly selective for the S1 sites of Ser190 trypsin-like serine protease drug targets. Chemistry & Biology.[7][8] Link

  • pKa Determination of Amidoximes : Mehio, N., et al. (2023). Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. International Journal of Molecular Sciences. Link

  • Antimicrobial Activity of Nitro-benzamidoximes : Kozikowski, A.P., et al. (2023). Dysregulation of Mycobacterium marinum ESX-5 Secretion by Novel 1,2,4-oxadiazoles. Applied Microbiology and Biotechnology. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.